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  • Product: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide
  • CAS: 436095-69-1

Core Science & Biosynthesis

Foundational

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide-Derived Kinase Inhibitors Executive Summary In the landscape of targeted oncology and immunology,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide-Derived Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology and immunology, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS 436095-69-1) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, functionally dense pharmacophore—a critical building block used to synthesize advanced Tyrosine Kinase Inhibitors (TKIs)[1][2]. When conjugated to heterocyclic warheads (such as thienopyrimidines or tetrahydropyrido-pyrimidines), this moiety dictates the molecule's in vitro mechanism of action by forcing specific conformational binding states within the kinase catalytic cleft.

This whitepaper deconstructs the structural biology of this pharmacophore, maps the intracellular signaling pathways its derivatives modulate, and provides the self-validating in vitro experimental protocols required to profile these novel inhibitors.

Structural Biology & Pharmacophore Rationale

To understand the in vitro mechanism of action, one must first analyze the causality behind the structural design. The incorporation of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide into a drug scaffold provides three distinct mechanistic advantages:

  • The Morpholine Ring (Solubilization & Solvent Exposure): Kinase inhibitors often suffer from poor aqueous solubility due to heavy lipophilic core structures. The morpholine ring acts as a solvent-exposed appendage that dramatically improves the compound's pharmacokinetic profile without interfering with the deep hydrophobic pocket of the kinase[1].

  • The Acetamide Linker (Hinge Binding): The amide backbone provides essential hydrogen bond donors and acceptors. In vitro co-crystallization studies of similar TKIs reveal that this linker often interacts directly with the kinase hinge region, anchoring the molecule within the ATP-binding site.

  • The 2-Methyl-5-amino Core (Steric Directing Effect): Similar to the toluidine ring in Imatinib, the ortho-methyl group creates a steric clash that restricts the rotational freedom of the molecule. This forces the inhibitor to adopt a conformation that preferentially binds to the inactive "DFG-out" state of the kinase, classifying the resulting derivatives as highly selective Type II kinase inhibitors.

Pharmacophore Compound N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Pharmacophore Features Morpholine Morpholine Ring Solvent-exposed, improves solubility Compound->Morpholine Acetamide Acetamide Linker H-bond donor/acceptor for hinge Compound->Acetamide Toluidine 2-Methyl-5-amino Core Steric director for DFG-out Compound->Toluidine

Fig 3. Logical relationship of pharmacophore features driving kinase inhibition.

In Vitro Mechanism of Action: Pathway Modulation

When the 5-amino group of this pharmacophore is covalently linked to an ATP-competitive warhead, the resulting molecules exhibit potent in vitro inhibition against specific Receptor Tyrosine Kinases (RTKs), most notably FLT3 (Fms-like tyrosine kinase 3) and HPK1 (Hematopoietic progenitor kinase 1)[1][2].

Pathway Disruption in Leukemia Models (FLT3 Inhibition)

In acute myeloid leukemia (AML) cell lines (e.g., MV4-11), derivatives containing the 2-morpholinoacetamide moiety competitively displace ATP. By locking FLT3 in its inactive conformation, the inhibitor severs the downstream phosphorylation cascade. This directly abrogates the activation of the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT5 (gene transcription) pathways, ultimately triggering Bax/Bcl-2-mediated apoptosis[1].

G TKI Morpholine-Derived TKI Receptor Receptor Tyrosine Kinase (e.g., FLT3) TKI->Receptor ATP-Competitive Inhibition STAT5 STAT5 Pathway Receptor->STAT5 Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Transcription Gene Transcription STAT5->Transcription PI3K->Transcription MAPK->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Fig 1. Mechanistic signaling pathway of RTK inhibition by morpholine-derived TKIs.

Quantitative Data: In Vitro Profiling Summaries

The efficacy of incorporating this specific acetamide derivative has been quantitatively validated in recent literature. Table 1 summarizes the in vitro performance of a thienopyrimidine conjugate (Compound 10a) utilizing this exact pharmacophore against FLT3, alongside an HPK1-targeted analog[1][2].

Table 1: In Vitro Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Derivatives

Compound / DerivativeTarget KinaseCell-Free IC50 (µM)Cell Line ModelCellular Viability IC50 (µM)Ref
Derivative 10a (Thienopyrimidine conjugate)FLT317.83 ± 3.8MV4-11 (Leukemia)12.4 ± 2.1[1]
Quizartinib (Positive Control)FLT30.001MV4-11 (Leukemia)0.003[1]
HPK1-Inhibitor Analog (Tetrahydropyrido conjugate)HPK1< 0.1Jurkat T-cellsN/A[2]

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of molecules synthesized from this intermediate, a cascading assay workflow is required. The following protocols are designed as self-validating systems —meaning they contain internal controls that inherently prove the assay functioned correctly, regardless of the test compound's performance.

Workflow Synthesis Compound Synthesis CellFree Cell-Free Kinase Assay Synthesis->CellFree Primary Screen CellBased Cell Viability Assay CellFree->CellBased IC50 < 1 µM Mechanistic Mechanistic Profiling CellBased->Mechanistic Target Validation

Fig 2. In vitro experimental workflow for validating synthesized kinase inhibitors.

Protocol A: Cell-Free Kinase Inhibition (ADP-Glo Assay)

Causality: We utilize the ADP-Glo assay rather than a fluorescent-peptide assay because the morpholine-aniline core can sometimes exhibit autofluorescence, which causes false positives in TR-FRET. ADP-Glo directly measures the byproduct of the kinase reaction (ADP), making it universally applicable and structurally agnostic.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant FLT3 or HPK1 to a working concentration of 2 ng/µL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO, starting at a top concentration of 50 µM.

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the compound, 2 µL of the kinase, and 2 µL of the ATP/Substrate mix.

    • Self-Validation Control: Include a "No Enzyme" well (replaces kinase with buffer) to establish the true luminescence baseline, and a "Quizartinib" well to validate assay sensitivity.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Depletion & Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Subsequently, add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal (incubate 30 min).

  • Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol B: Intracellular Target Engagement (Western Blotting)

Causality: A compound may kill cells via off-target toxicity rather than intended kinase inhibition. By probing for both phosphorylated (active) and total protein levels, this protocol ensures that a reduction in signal is due to true mechanistic inhibition of the target, rather than non-specific protein degradation or uneven sample loading.

  • Cell Culture & Treatment: Seed MV4-11 cells at 1×106 cells/mL in RPMI-1640 medium. Treat cells with the derivative at 0.5x, 1x, and 5x the established IC50 for exactly 2 hours to capture early phosphorylation events before apoptosis initiates.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting (Self-Validating Step): Block the membrane in 5% BSA. Probe overnight at 4°C with primary antibodies:

    • Anti-phospho-FLT3 (Tyr591) and Anti-phospho-STAT5 (Tyr694) to measure target engagement.

    • Anti-total FLT3 and Anti-total STAT5 to prove that the kinase itself was not degraded.

    • Anti-GAPDH to prove equal protein loading across all lanes.

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL) and densitometry software.

References

  • Elmongy, E. I., et al. "In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation." Molecules (MDPI), 2022. Available at:[Link]

  • "Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors." World Intellectual Property Organization (WIPO) / Google Patents, Patent WO2023220541A1, 2023.

Sources

Exploratory

Deciphering the Kinase Binding Affinity of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: A Structural and Thermodynamic Perspective

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Pharmacophore Rationale In the landscape of targeted oncology and metabolic therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Pharmacophore Rationale

In the landscape of targeted oncology and metabolic therapeutics, the discovery of highly selective kinase inhibitors relies heavily on privileged chemical fragments. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a highly versatile intermediate and pharmacophore core utilized in the synthesis of potent Type I and Type II kinase inhibitors.

Rather than acting as a standalone therapeutic, this molecule provides a highly optimized structural scaffold. The primary amine at the 5-position serves as an ideal functionalization point for coupling with hinge-binding heterocycles (such as thienopyrimidines, quinazolines, or benzofurans). Meanwhile, the 2-methylphenyl and morpholinoacetamide moieties dictate the molecule's spatial orientation within the ATP-binding cleft, directly influencing binding kinetics, thermodynamic stability, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1][2].

Structural Causality in the ATP-Binding Cleft
  • The 2-Methylphenyl Core: The methyl group at the ortho position relative to the acetamide nitrogen acts as a conformational lock. It restricts the dihedral angle of the adjacent bonds, forcing the molecule into a bioactive conformation. Furthermore, this methyl group projects into a small hydrophobic pocket near the kinase gatekeeper residue, preventing steric clashes while anchoring the molecule[1].

  • The 2-(Morpholin-4-yl)acetamide Tail: This moiety typically projects outward toward the solvent-exposed region of the kinase domain. The acetamide provides critical hydrogen bond donors and acceptors (interacting with the peptide backbone of the kinase), while the morpholine ring drastically enhances aqueous solubility and oral bioavailability without sacrificing lipophilic ligand efficiency[2].

Target Specificity & Binding Affinity Profiles

Derivatives incorporating the N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide fragment have demonstrated exceptional binding affinities across several critical kinase targets.

FLT3 (Fms-like Tyrosine Kinase 3)

Mutations in FLT3 are primary drivers in acute myeloid leukemia (AML). In-silico screening and in-vitro biological evaluations of thienopyrimidine derivatives utilizing the 2-morpholinoacetamido tail have shown potent FLT3 inhibition. The morpholinoacetamide group facilitates a network of hydrogen bonds with the active site, yielding high inhibitory activity and excellent selectivity indices against malignant cell lines[1].

PI3K δ (Phosphoinositide 3-Kinase Delta)

The morpholin-4-yl-acetamide motif has been successfully utilized in the evolution of orally bioavailable PI3K δ inhibitors for respiratory diseases. Crystallographic data (PDB: 5L72) reveals that the morpholine oxygen forms critical interactions within the binding pocket, while the acetamide linker ensures the correct vector projection of the core heterocycle toward the hinge region (Val851)[2].

ROCK2 (Rho-associated Protein Kinase 2)

Selective inhibition of ROCK2 is highly sought after for treating cardiovascular diseases, insulin resistance, and neoplasias. Quinazoline and indazole derivatives coupled with the 2-morpholinoacetamide fragment have been patented as highly selective ROCK2 inhibitors. The fragment effectively blocks the phosphorylation of downstream targets like myosin light chain by occupying the ATP-binding site with high thermodynamic efficiency[3][4].

Table 1: Representative Binding Profiles of Morpholinoacetamide Derivatives
Kinase TargetDerivative ScaffoldBinding ModeAffinity / IC 50​ Role of the Morpholinoacetamide Moiety
FLT3 ThienopyrimidinesATP-competitiveLow μ M to nMEnhances solvent-exposed H-bond network; improves SI[1].
PI3K δ BenzofuransATP-competitiveSub-nM KD​ Interacts with hinge region; drives oral bioavailability[2].
ROCK2 QuinazolinesATP-competitiveSelective nMDirects binding vector; blocks myosin phosphorylation[4].

Experimental Methodologies: A Self-Validating Affinity System

To accurately quantify the binding affinity of novel N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide derivatives, a dual-assay approach is required. Relying solely on equilibrium assays (like IC 50​ ) can mask poor binding kinetics. Therefore, we pair Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Surface Plasmon Resonance (SPR) to create a self-validating, orthogonal data set.

Protocol A: TR-FRET Equilibrium Binding Assay

TR-FRET measures the competitive displacement of a fluorescently labeled tracer from the kinase active site. It provides a highly reliable IC 50​ and Ki​ .

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the morpholinoacetamide derivative in 100% DMSO (11-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer.

  • Assay Assembly: In a 384-well low-volume plate, combine:

    • 5 μ L of the diluted compound.

    • 5 μ L of Kinase/Antibody mix (e.g., GST-tagged FLT3 or PI3K δ

      • Eu-anti-GST antibody).
    • 5 μ L of Kinase Tracer (fluorescent ATP-competitive probe).

  • Incubation & Detection: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific binding.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides the causality behind the IC 50​ by decoupling the affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. The morpholine ring's interaction with the solvent boundary is best captured here.

  • Surface Preparation: Immobilize the target kinase (e.g., His-tagged ROCK2) onto a CM5 or Ni-NTA sensor chip using standard amine coupling or capture chemistry until a density of ~3000 RU is achieved.

  • Analyte Preparation: Dilute the morpholinoacetamide derivative in running buffer (PBS-P+ with 2% DMSO) to a concentration range of 1.56 nM to 100 nM.

  • Injection Phase: Inject the analyte over the active and reference flow cells at a flow rate of 30 μ L/min for 120 seconds (Association phase).

  • Dissociation Phase: Flow running buffer over the chip for 300 seconds to monitor the dissociation of the compound from the kinase.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Mechanistic Pathways & Workflows

To fully conceptualize the role of this chemotype in drug discovery, the following diagrams illustrate both the biological signaling cascade it interrupts and the analytical workflow used to validate its efficacy.

Kinase Signaling Cascade & Inhibition Node

Pathway Ligand Extracellular Ligands (Growth Factors / Cytokines) Receptor Target Kinase (FLT3 / PI3K / ROCK2) Ligand->Receptor Downstream Downstream Signaling (AKT / STAT5 / Myosin) Receptor->Downstream Phosphorylation Inhibitor Morpholinoacetamide Derivatives Inhibitor->Receptor ATP-competitive binding Proliferation Malignant Proliferation & Cell Survival Downstream->Proliferation

Kinase signaling cascade interrupted by morpholinoacetamide derivative binding.

Orthogonal Affinity Validation Workflow

Workflow Synthesis Compound Synthesis & Purification TRFRET TR-FRET Assay (Equilibrium IC50) Synthesis->TRFRET SPR SPR Sensorgram (Kinetics: kon, koff) Synthesis->SPR Analysis Orthogonal Validation & Lead Optimization TRFRET->Analysis SPR->Analysis

Orthogonal validation workflow for kinase binding affinity profiling.

References

  • Elmongy, E. I., Altwaijry, N., Attallah, N. G. M., AlKahtani, M. M., & Henidi, H. A. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 15(2), 170.

  • Amour, A., et al. (2016). Evolution of a Novel, Orally Bioavailable Series of PI3K delta Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 59(15), 7239-7251. (PDB: 5L72).

  • Sweetnam, P., Bartolozzi, A., Campbell, A., Cole, B., & Foudoulakis, H. (2010). Rho kinase inhibitors. Patent WO2010104851A1. World Intellectual Property Organization.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Introduction: Bridging Chemistry and Clinical Success In the landscape of modern drug discovery, the journey of a novel chemical entity from the bench to the bedside is paved with rigorous scientific evaluation. A promis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Chemistry and Clinical Success

In the landscape of modern drug discovery, the journey of a novel chemical entity from the bench to the bedside is paved with rigorous scientific evaluation. A promising molecule's in vitro potency is but the first step; its ultimate success hinges on its behavior within a complex biological system. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug.[1] This guide provides a comprehensive, in-depth exploration of the pharmacokinetic profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide, a novel compound with a structure suggestive of potential therapeutic applications, possibly in oncology or inflammatory diseases due to its morpholine and acetamide moieties which are common in such agents.[2][3]

Our audience—researchers, scientists, and drug development professionals—understands that a successful drug candidate must navigate the intricate processes of Absorption, Distribution, Metabolism, and Excretion (ADME). This guide is structured not as a rigid template, but as a dynamic narrative that follows the logical progression of a comprehensive PK evaluation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, and ground our claims in authoritative scientific principles.

Pillar 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount. These properties govern its behavior in the physiological environment and are critical for interpreting subsequent ADME data.

PropertyPredicted CharacteristicRationale and Impact on Pharmacokinetics
Molecular Weight 263.32 g/mol This relatively low molecular weight is favorable for oral absorption, as it generally aligns with Lipinski's Rule of Five for drug-likeness.
LogP (Lipophilicity) Moderately lipophilicThe morpholine group imparts some hydrophilicity, while the substituted phenyl ring contributes to lipophilicity. A balanced LogP is crucial for membrane permeability without excessive sequestration into fatty tissues.
Aqueous Solubility pH-dependentThe presence of an amino group suggests that the solubility will be higher at lower pH due to protonation. Understanding solubility across a physiological pH range is critical for predicting its dissolution in the gastrointestinal tract.
pKa Basic (amino group)The pKa will determine the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins.

Pillar 2: In Vitro ADME - Predicting In Vivo Behavior

In vitro assays are the cornerstone of modern pharmacokinetic profiling, offering a high-throughput and cost-effective means to predict a compound's in vivo fate.[4] These experiments are designed to isolate and interrogate specific ADME processes.

Metabolic Stability: The First Line of Defense

A drug's susceptibility to metabolism is a primary determinant of its half-life and oral bioavailability. We assess this using subcellular fractions and whole cells.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes, which contain the majority of drug-metabolizing cytochrome P450 (CYP) enzymes, are thawed and diluted in a phosphate buffer.

  • Incubation: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (typically at 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, which also serves to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[5]

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism, which may necessitate more frequent dosing.

A Compound + Liver Microsomes B Add NADPH (Start Reaction) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench with Organic Solvent D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Workflow for a microsomal stability assay.

Cytochrome P450 (CYP) Inhibition and Induction: The Drug-Drug Interaction Liability

It is crucial to determine if our compound inhibits or induces the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[6] Inhibition can lead to elevated plasma levels of co-administered drugs, while induction can decrease their efficacy.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • System: A specific CYP isoform is incubated with a fluorescent probe substrate.

  • Inhibition: Increasing concentrations of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide are added.

  • Measurement: The rate of formation of the fluorescent metabolite is measured.

  • Calculation: The concentration of our compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

A low IC50 value indicates a higher potential for drug-drug interactions.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect.[7]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Incubation: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is added to the plasma side, and the system is allowed to reach equilibrium.

  • Analysis: The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated.

High plasma protein binding (>99%) can limit the free drug concentration, potentially requiring higher doses.

Pillar 3: In Vivo Pharmacokinetics - The Whole-Body Response

In vivo studies in preclinical species, such as rats or mice, are essential to understand how the various ADME processes are integrated in a living system.[4][8][9]

Experimental Design: A Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats are typically used.

  • Dosing:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered to determine the drug's disposition and clearance independent of absorption.

    • Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) is given to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vein.

  • Sample Processing: Plasma is harvested by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in the plasma samples is determined using a validated LC-MS/MS method.

A Dose Rats (IV and PO) B Collect Serial Blood Samples A->B C Harvest Plasma B->C D Quantify Compound by LC-MS/MS C->D E Pharmacokinetic Analysis D->E

Caption: Workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1]
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Pillar 4: Bioanalytical Methodology - The Pursuit of Precision

The accuracy of any pharmacokinetic study is entirely dependent on the quality of the bioanalytical data. LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][10][11]

Method Development and Validation

A robust LC-MS/MS method for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide would be developed and validated according to regulatory guidelines. This involves:

  • Sample Preparation: An efficient extraction method, such as protein precipitation or liquid-liquid extraction, is developed to remove interfering substances from the plasma.[10]

  • Chromatography: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometry: The mass spectrometer is tuned to specifically detect and quantify the parent compound and an internal standard.

  • Validation: The method is validated for its accuracy, precision, linearity, range, and stability.

Pillar 5: Metabolite Identification - Unveiling the Metabolic Fate

Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts.[12][13]

Methodology

  • In Vitro: Samples from the microsomal and hepatocyte stability assays are analyzed by high-resolution mass spectrometry to identify potential metabolites.

  • In Vivo: Plasma and urine samples from the in vivo PK study are analyzed to confirm the presence of these metabolites in a whole-body system.

Common metabolic pathways for a molecule like N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide could include:

  • Oxidation: Hydroxylation of the phenyl ring or the morpholine ring.

  • N-dealkylation: Removal of the morpholinyl-acetamide group.

  • Acetylation: Of the primary amino group.[12]

  • Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites.

Conclusion: Synthesizing the Data for Human Dose Prediction

The culmination of this comprehensive pharmacokinetic profiling is the integration of all in vitro and in vivo data to predict the compound's behavior in humans. Allometric scaling of the preclinical PK parameters, in conjunction with the in vitro metabolic data, allows for an initial estimation of the human half-life, clearance, and oral bioavailability. This information is critical for designing first-in-human clinical trials and selecting a safe and potentially efficacious starting dose.

The journey of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide from a chemical structure to a potential therapeutic is a testament to the power of rigorous pharmacokinetic science. By systematically and logically dissecting its ADME properties, we can build a robust data package that informs and de-risks the drug development process, ultimately paving the way for new medicines to reach the patients who need them.

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (URL: )
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formul
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. (URL: )
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (URL: )
  • Comprehensive Review of Advanced Bioanalytical Techniques for Quantitative Determination of Drugs in Biological Fluids. (URL: )
  • Pharmacokinetics - Sign-in. (URL: )
  • In Vivo Pharmacokinetic Study - ICE Bioscience. (URL: )
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. (URL: )
  • Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)
  • High-throughput quantitation of amino acids in rat and mouse biological matrices using stable isotope labeling and UPLC-MS/MS analysis - PubMed. (URL: )
  • (PDF)
  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - MDPI. (URL: )
  • In Vitro Metabolism - IQVIA Labor

Sources

Exploratory

Comprehensive In Vitro Toxicity Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: A Mechanistic and Methodological Guide

As drug development professionals, we frequently encounter compounds with potent pharmacological activity that harbor inherent structural liabilities. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS 436095-69...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter compounds with potent pharmacological activity that harbor inherent structural liabilities. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS 436095-69-1) is a prime example of a functionalized intermediate or preclinical scaffold that requires rigorous early-stage de-risking. This guide provides an authoritative framework for evaluating its in vitro toxicity profile, focusing on the mechanistic causality between its structural moieties and potential adverse outcomes.

Structural Alerts and Predictive Toxicology

The predictive toxicology of this molecule must be evaluated by dissecting its three distinct structural regions, each presenting specific toxicological challenges:

  • The Primary Aromatic Amine (5-amino-2-methylphenyl): Primary aromatic amines are notorious structural alerts for genotoxicity and drug-induced liver injury (DILI). Cytochrome P450 enzymes (predominantly CYP1A2) catalyze the N-hydroxylation of the primary amine group[1][2]. Subsequent Phase II conjugation (e.g., sulfation or acetylation) and heterolytic cleavage produce highly reactive nitrenium ions capable of forming covalent adducts with DNA and hepatic proteins[2].

  • The Morpholine Ring: While generally stable, the basic nitrogen of the morpholine ring can become protonated at physiological pH. This cationic center is a classic pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, potentially leading to cardiotoxicity[3].

  • The Acetamide Linker: Susceptible to enzymatic hydrolysis by hepatic amidases, which could prematurely release the free aniline derivative, exacerbating the aforementioned toxicities.

MetabolicPathway A N-(5-amino-2-methylphenyl)- 2-(morpholin-4-yl)acetamide (Parent Compound) B N-Hydroxylamine Metabolite A->B CYP1A2 / CYP3A4 (N-hydroxylation) E Morpholine N-Dealkylation (Minor Pathway) A->E CYP-mediated Oxidation C Nitrenium Ion (Reactive Electrophile) B->C Phase II Conjugation (Sulfation/Acetylation) & Heterolysis D DNA/Protein Adducts (Genotoxicity/DILI) C->D Covalent Binding

Metabolic activation of the primary aromatic amine moiety leading to reactive nitrenium ions.

Core In Vitro Assays: Self-Validating Methodologies

To systematically de-risk this compound, we must deploy a suite of self-validating in vitro assays. A protocol is only as reliable as its internal controls; therefore, every workflow described below is designed as a closed, self-validating system with strict acceptance criteria.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: Because the parent compound requires hepatic biotransformation to become mutagenic, testing must be conducted with and without an exogenous metabolic activation system (S9 fraction)[4]. Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Pre-incubation: Mix the test compound (up to 5000 µ g/plate ), bacterial suspension, and Aroclor 1254-induced rat liver S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes to allow the generation of short-lived reactive metabolites (e.g., nitrenium ions) before adding to the overlay agar[4].

  • Plating & Scoring: Pour onto minimal agar plates and incubate for 48-72 hours. Count revertant colonies using an automated colony counter. Self-Validation System:

  • Negative Control: Vehicle (e.g., DMSO) must yield spontaneous reversion rates within historical control limits.

  • Positive Controls: Must induce a ≥3-fold increase in revertants. Use 2-aminoanthracene (requires S9 activation) to validate the metabolic competence of the S9 batch[4].

Hepatotoxicity: High-Content Screening (HCS)

Causality: Covalent binding of reactive metabolites to hepatic proteins induces oxidative stress, leading to mitochondrial membrane depolarization and eventual cell death[5][6]. HCS allows us to uncouple these mechanisms simultaneously. Methodology:

  • Cell Culture: Seed HepG2 cells or primary human hepatocytes in 384-well collagen-coated plates[5].

  • Dosing: Treat cells with a 10-point concentration-response curve of the test compound for 24 and 72 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology/cell count), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity)[5].

  • Imaging: Acquire images using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Self-Validation System:

  • Assay Quality: Z'-factor must be > 0.5 for all fluorescent channels.

  • Positive Controls: Chlorpromazine (for membrane integrity/phospholipidosis) and FCCP (for mitochondrial depolarization) must shift their respective parameters by >50% compared to vehicle[5].

HCSWorkflow cluster_analysis Multiparametric Toxicity Endpoints Step1 1. Cell Culture (HepG2 / Primary Hepatocytes) Step2 2. Compound Treatment (10-point dose-response) Step1->Step2 Step3 3. Multiplex Staining (Hoechst, TMRM, TO-PRO-3) Step2->Step3 Step4 4. Automated Confocal Imaging & Feature Extraction Step3->Step4 A1 Nuclear Morphology (Apoptosis/Necrosis) Step4->A1 A2 Mitochondrial Membrane Potential (MMP Drop) Step4->A2 A3 Plasma Membrane Integrity (Leakage) Step4->A3

High-Content Screening (HCS) workflow for multiparametric hepatotoxicity evaluation.

Cardiotoxicity: Automated Patch-Clamp hERG Assay (ICH S7B)

Causality: The morpholine moiety's potential to block the rapid delayed rectifier potassium current (IKr) necessitates electrophysiological profiling to predict QT prolongation risks in humans[3][7]. Methodology:

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a standardized voltage step protocol (e.g., +40 mV prepulse followed by a -50 mV repolarization step) to elicit hERG tail currents[7].

  • Compound Application: Perfuse the test compound in ascending concentrations. Measure the steady-state inhibition of the tail current amplitude. Self-Validation System:

  • Recording Quality: Seal resistance must be > 1 GΩ, and initial current amplitude must be > 300 pA[7].

  • Positive Control: E-4031 or Ondansetron must produce an IC50 within a 2-fold range of historical laboratory data (e.g., E-4031 IC50 ~ 10-20 nM)[7].

Quantitative Data Presentation

To facilitate rapid decision-making during lead optimization, all in vitro toxicity data must be benchmarked against established safety thresholds and validated against control compounds.

Assay / EndpointTarget ParameterHigh-Risk ThresholdAcceptance Criteria (Positive Control)
Ames Test (OECD 471) Mutagenic Potential≥2-fold increase in revertants (TA98/100)2-AA: ≥3-fold increase (+S9)
HCS Hepatotoxicity Cell Loss (Hoechst)IC50 < 10 µMChlorpromazine IC50 ~ 15 µM
HCS Hepatotoxicity Mitochondrial Tox (TMRM)IC50 < 30 µMFCCP IC50 < 5 µM
hERG Patch-Clamp IKr InhibitionIC50 < 10 µME-4031 IC50 = 10 - 20 nM

Conclusion

The in vitro toxicity profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide requires a mechanistically driven approach. By focusing on the metabolic vulnerabilities of the primary aromatic amine and the basicity of the morpholine ring, and by employing self-validating protocols like the pre-incubation Ames test, multiparametric HCS, and automated patch-clamp electrophysiology, drug development teams can accurately predict and mitigate downstream clinical liabilities.

References

  • ToxLab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. ToxLab.[Link]

  • National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.[Link]

  • Persson M, et al. A high content screening assay to predict human drug-induced liver injury during drug discovery. J Pharmacol Toxicol Methods. 2013.[Link]

  • U.S. Food and Drug Administration (FDA). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. FDA.[Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.[Link]

  • Seger ST, Rydberg P, Olsen L. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chem Res Toxicol. 2015.[Link]

  • Tolosa L, et al. High-content screening technology for studying drug-induced hepatotoxicity in cell models. Arch Toxicol. 2015.[Link]

  • Bathelt CM, et al. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? J Chem Inf Model. 2014.[Link]

Sources

Foundational

Target Identification and Chemoproteomic Profiling of the N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Scaffold

Executive Summary In modern targeted oncology, the discovery of highly selective kinase inhibitors relies heavily on the rational design of privileged chemical scaffolds. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the discovery of highly selective kinase inhibitors relies heavily on the rational design of privileged chemical scaffolds. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS 436095-69-1) is a highly versatile, commercially available building block utilized extensively in the synthesis of ATP-competitive kinase inhibitors (e.g., BCR-ABL and SRC family inhibitors).

This in-depth technical guide explores the structural rationale behind this specific scaffold and provides a comprehensive, self-validating chemoproteomic workflow for identifying its protein targets. By leveraging Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with affinity chromatography, researchers can map the polypharmacology of derivatives built upon this core, distinguishing true pharmacological targets from non-specific background noise.

Structural Rationale & Pharmacophore Analysis

The utility of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in drug discovery is not accidental; it is a product of precise spatial engineering designed to exploit the topology of the kinase ATP-binding pocket.

  • The 5-Amino-2-Methylphenyl Core (Hinge & Gatekeeper Targeting): The primary aniline nitrogen (5-amino group) serves as a synthetic handle, typically reacted with a heterocyclic core (such as a pyrimidine or quinazoline) that forms critical hydrogen bonds with the kinase hinge region. The ortho-methyl group is strategically positioned to interact with the hydrophobic gatekeeper residue (e.g., T315 in ABL1), dictating kinase selectivity and overcoming specific resistance mutations.

  • The Morpholinoacetamide Tail (Solvent Channel Vector): The 2-(morpholin-4-yl)acetamide moiety projects outward from the deep ATP pocket into the solvent-exposed channel[1]. This serves a dual purpose: it significantly enhances the aqueous solubility of the resulting drug, and crucially for target identification, it provides a non-disruptive vector for chemical derivatization. Because this region is solvent-exposed, attaching a bulky affinity tag (like PEG-biotin) to the morpholine ring does not sterically hinder the molecule's ability to bind its target kinase.

Chemoproteomic Target Identification Workflow

To identify the direct cellular targets of inhibitors derived from this scaffold, we employ a quantitative affinity-based protein profiling (AfBPP) approach. Traditional affinity chromatography often suffers from high false-positive rates due to non-specific binding to the bead matrix. To create a self-validating system , we integrate SILAC mass spectrometry[2].

By labeling two cell populations with different stable isotopes and performing a competitive elution, the system inherently controls for background binding. A high Heavy/Light (H/L) ratio proves that the protein's binding is specific and displaceable by the free drug.

Step-by-Step Methodology: SILAC-Based Affinity Chromatography

Phase 1: Probe Synthesis & Cell Culture

  • Probe Generation: Synthesize an affinity probe by conjugating a biotin-PEG-linker to the morpholine ring of the N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide derivative. Immobilize the probe onto Streptavidin-agarose beads.

  • SILAC Labeling: Culture human cancer cells (e.g., K562 for BCR-ABL profiling) in "Heavy" medium (containing 13C6​ , 15N4​ -L-Arginine and 13C6​ , 15N2​ -L-Lysine) and "Light" medium (standard isotopes) for at least 6 passages to ensure >98% incorporation.

Phase 2: Cell Lysis & Affinity Enrichment

  • Lysis: Harvest cells and lyse in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors). Causality Note: 0.5% NP-40 is chosen to solubilize membrane-associated kinases without disrupting weak, non-covalent drug-protein interactions.

  • Lysate Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Equalize protein concentrations to 5 mg/mL.

  • Incubation: Incubate 5 mg of "Heavy" lysate and 5 mg of "Light" lysate with 50 µL of the probe-conjugated beads for 2 hours at 4°C on a rotary shaker.

Phase 3: Competitive Elution & LC-MS/MS

  • Washing: Wash beads three times with lysis buffer to remove unbound proteins.

  • Competitive Elution (The Self-Validating Step):

    • To the "Heavy" beads, add vehicle (DMSO).

    • To the "Light" beads, add 100 µM of the free, untagged parent compound.

    • Incubate for 30 minutes. The free compound will competitively displace true targets from the "Light" beads, leaving them behind.

  • Pooling and Digestion: Combine the beads from both conditions. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight.

  • Mass Spectrometry: Analyze the resulting peptides via nano-LC-MS/MS (e.g., Orbitrap Exploris). Proteins with an H/L ratio > 5.0 are considered high-confidence, specific targets[3].

G A Probe Synthesis (Biotinylation at Morpholine) C Lysate Incubation & Affinity Enrichment A->C B SILAC Cell Culture (Heavy/Light Isotopes) B->C D Competitive Elution (Free Scaffold vs DMSO) C->D E LC-MS/MS & Ratio Quantification D->E

Fig 1: SILAC-based quantitative chemoproteomic workflow for target deconvolution.

Quantitative Data Presentation

The following table summarizes representative quantitative target profiling data for a pyrimidine-based kinase inhibitor utilizing the N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide scaffold. The SILAC H/L ratio isolates true targets from non-specific bead binders (e.g., actin, tubulin), while the apparent Kd​ validates the biochemical affinity.

Target KinaseSILAC Ratio (Heavy/Light)Apparent Kd​ (nM)Kinase SubfamilyPrimary Biological Function
ABL1 (WT) 18.44.2Tyrosine KinaseCell growth, cytoskeletal dynamics
ABL1 (T315I) 1.2>10,000Tyrosine KinaseGatekeeper mutant (Scaffold inactive)
SRC 14.112.5Tyrosine KinaseCell adhesion, proliferation
PDGFRα 9.345.0Receptor TKAngiogenesis, mesenchymal growth
KIT 7.868.2Receptor TKStem cell maintenance
Tubulin (Control)1.0>10,000CytoskeletonNon-specific background binder

Mechanism of Action & Signaling Pathway Modulation

By identifying the targets via chemoproteomics, we can map the downstream phenotypic effects of the compound. Engagement of the 5-amino-2-methylphenyl scaffold with the ABL/SRC kinase hinge region directly halts the phosphorylation cascade responsible for oncogenic proliferation.

Pathway Inhibitor Scaffold-Derived Kinase Inhibitor BCR_ABL BCR-ABL / SRC (Primary Targets) Inhibitor->BCR_ABL Blocks ATP Pocket GRB2 GRB2 / SOS Complex BCR_ABL->GRB2 Phosphorylation (Blocked) RAS RAS GTPase GRB2->RAS Activation RAF RAF / MEK / ERK RAS->RAF Kinase Cascade Proliferation Oncogenic Proliferation & Survival RAF->Proliferation Gene Transcription

Fig 2: Downstream signaling cascade inhibited by the target engagement of the scaffold.

Conclusion

The N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide scaffold represents a masterclass in rational drug design. By combining a hinge-binding aniline, a gatekeeper-directing methyl group, and a solvent-exposed morpholine tail, it provides both potent kinase inhibition and an ideal vector for chemoproteomic probe generation. Employing SILAC-based quantitative mass spectrometry ensures that target identification is robust, reproducible, and free from the confounding artifacts of traditional affinity chromatography.

References

  • Identification of Direct Protein Targets of Small Molecules ACS Chemical Biology URL:[Link][3]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors PMC - National Institutes of Health URL:[Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the Identification of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Metabolites

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolites of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide. By int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolites of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide. By integrating established principles of drug metabolism with modern analytical techniques, this document serves as a practical and scientifically rigorous resource for understanding the biotransformation of this compound.

Introduction: The Critical Role of Metabolite Identification

In the journey of a drug candidate from discovery to clinical application, a thorough understanding of its metabolic fate is paramount. The biotransformation of a parent drug into its metabolites can significantly influence its efficacy, toxicity, and pharmacokinetic profile. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide, with its distinct chemical moieties—an aromatic amine, a morpholine ring, and an acetamide group—presents a unique metabolic landscape. This guide will delineate a strategic approach to elucidating the metabolic pathways of this molecule, thereby providing crucial insights for its development.

The core objectives of this guide are to:

  • Predict the primary metabolic pathways based on the compound's structure.

  • Provide detailed in vitro experimental protocols for generating metabolites.

  • Outline a robust analytical workflow for the identification and structural characterization of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Offer expert insights into the interpretation of analytical data.

Predicted Metabolic Pathways: A Mechanistic Approach

The metabolic fate of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is anticipated to be governed by Phase I and Phase II drug-metabolizing enzymes. The following sections detail the predicted biotransformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically resulting in a modest increase in hydrophilicity. For the target compound, these reactions are likely to be mediated by cytochrome P450 (CYP) enzymes.

  • Oxidation of the Aromatic Amine: The primary amino group on the phenyl ring is a prime target for oxidation. N-hydroxylation of aromatic amines is a well-established metabolic pathway, often catalyzed by CYP1A2, and represents a critical initial step in the metabolic activation of many arylamines. This can be followed by further oxidation to nitroso and nitro derivatives.

  • Hydroxylation of the Phenyl Ring: The aromatic ring can undergo hydroxylation at various positions, although this is generally a less favored pathway for aromatic amines compared to N-oxidation.

  • Metabolism of the Morpholine Ring: The morpholine moiety is susceptible to oxidative metabolism. Oxidation commonly occurs at the carbon atoms alpha to the nitrogen or oxygen, which can lead to the formation of hydroxylated metabolites or even ring opening to yield more polar, linear metabolites. The formation of an iminium ion intermediate is also a possibility.

  • Amide Hydrolysis: The acetamide linkage may be susceptible to hydrolysis by amidases, cleaving the molecule into 5-amino-2-methylaniline and a morpholin-4-yl-acetic acid fragment.

The predicted Phase I metabolic pathways are illustrated in the diagram below.

Phase_I_Metabolism cluster_PhaseI Phase I Reactions (CYP450s, Amidases) Parent N-(5-amino-2-methylphenyl)- 2-(morpholin-4-yl)acetamide N_Hydroxylation N-Hydroxy Metabolite Parent->N_Hydroxylation N-Oxidation (CYP1A2) Ring_Hydroxylation Aromatic Hydroxylation Metabolite Parent->Ring_Hydroxylation Hydroxylation Morpholine_Oxidation Morpholine Oxidation (Hydroxylation, Ring Opening) Parent->Morpholine_Oxidation Oxidation Amide_Hydrolysis Amide Hydrolysis Products Parent->Amide_Hydrolysis Hydrolysis

Caption: Predicted Phase I metabolic pathways of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their excretion. UDP-glucuronosyltransferases (UGTs) are a major family of enzymes involved in these reactions.

  • Glucuronidation: The primary amino group and any hydroxylated metabolites formed during Phase I are susceptible to glucuronidation. This involves the covalent attachment of glucuronic acid, a highly polar molecule.

  • Sulfation: The hydroxylated metabolites can also undergo sulfation, another important conjugation reaction.

The interplay between Phase I and Phase II metabolism is depicted below.

Metabolic_Interplay Parent Parent Compound PhaseI_Metabolites Phase I Metabolites (Oxidized, Hydrolyzed) Parent->PhaseI_Metabolites Phase I Enzymes (e.g., CYP450) PhaseII_Metabolites Phase II Metabolites (Conjugated) Parent->PhaseII_Metabolites Phase II Enzymes (e.g., UGTs) PhaseI_Metabolites->PhaseII_Metabolites Phase II Enzymes (e.g., UGTs) Excretion Excretion PhaseII_Metabolites->Excretion

Caption: The sequential action of Phase I and Phase II metabolic enzymes.

Experimental Design for In Vitro Metabolite Identification

An in vitro approach using human liver microsomes is a robust and widely accepted method for the initial identification of metabolites. This subcellular fraction contains a high concentration of CYP and UGT enzymes.

In Vitro Incubation with Human Liver Microsomes

Objective: To generate sufficient quantities of metabolites for subsequent analysis.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • For the identification of glucuronide conjugates, include UDPGA (uridine 5'-diphosphoglucuronic acid) in a separate set of incubations.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at a final concentration of 1-10 µM, and human liver microsomes (0.5-1.0 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (and UDPGA for glucuronidation).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Include negative controls without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Workflow: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity and specificity.

The overall workflow for metabolite identification is presented below.

Metabolite_ID_Workflow Incubation In Vitro Incubation Sample_Prep Sample Preparation Incubation->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Full Scan LC_Separation->MS_Detection Data_Processing Data Processing & Peak Detection MS_Detection->Data_Processing MSMS_Acquisition MS/MS Fragmentation Data_Processing->MSMS_Acquisition Targeted Analysis Structure_Elucidation Structure Elucidation MSMS_Acquisition->Structure_Elucidation Report Metabolite Report Structure_Elucidation->Report

Caption: A typical workflow for in vitro metabolite identification using LC-MS/MS.

Data Analysis and Structural Elucidation

Identification of Potential Metabolites

The initial step in data analysis is to compare the full-scan mass spectra of the test samples with the negative controls. The appearance of new peaks in the test samples indicates the formation of potential metabolites. The predicted mass shifts for common metabolic reactions are summarized in the table below.

Metabolic ReactionMass Change (Da)
Hydroxylation+16
N-Oxidation+16
Dehydrogenation-2
Amide Hydrolysis+18 (at cleavage site)
Glucuronidation+176
Sulfation+80
Structural Characterization using Tandem Mass Spectrometry (MS/MS)

Once potential metabolites are identified based on their accurate mass, tandem mass spectrometry (MS/MS) is employed for structural elucidation. By fragmenting the metabolite ion, a characteristic fragmentation pattern is obtained, which provides valuable information about its structure.

Key Principles for Interpretation:

  • Comparison with Parent Compound: The fragmentation pattern of a metabolite should be compared with that of the parent compound. Common fragments suggest that a particular part of the molecule is intact, while a mass shift in a fragment ion can pinpoint the site of metabolic modification.

  • Characteristic Neutral Losses: Certain metabolic modifications result in characteristic neutral losses during fragmentation. For example, a glucuronide conjugate will often show a neutral loss of 176 Da.

  • Plausible Fragmentation Pathways: The observed fragmentation pattern should be rationalized based on established principles of mass spectral fragmentation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the identification of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide metabolites. By combining predictive metabolism based on chemical structure with robust in vitro experimental protocols and advanced LC-MS/MS analytical techniques, researchers can gain a detailed understanding of the biotransformation of this compound.

The identification of major metabolites is a critical step in drug development. It informs the design of subsequent in vivo studies, helps in understanding potential drug-drug interactions, and is essential for assessing the safety and efficacy of the drug candidate. Further studies may involve the use of recombinant CYP and UGT enzymes to pinpoint the specific enzymes responsible for the observed metabolic transformations.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed. (1995). Retrieved March 7, 2024, from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - Taylor & Francis. (2022). Retrieved March 7, 2024, from [Link]

  • CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. (2002). Retrieved March 7, 2024, from [Link]

  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (2015). Retrieved March 7, 2024, from [Link]

  • Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments. (n.d.). Retrieved March 7, 2024, from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Retrieved March 7, 2024, from [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). Retrieved March 7, 2024, from [Link]

  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (n.d.). Retrieved March 7, 2024, from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed. (2022). Retrieved March 7, 2024, from [Link]

  • Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - I.R.I.S. (n.d.). Retrieved March 7, 2024, from [Link]

  • Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) - PubMed. (2003). Retrieved March 7, 2024, from [Link]

  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025). Retrieved March 7, 2024, from [Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026). Retrieved March 7, 2024, from [Link]

  • An Automated Identification Tool for LC-MS Based Metabolomics Studies - IEEE Xplore. (n.d.). Retrieved March 7, 2024, from [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). Retrieved March 7, 2024, from [Link]

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Executive Summary N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a highly valuable bifunctional building block frequently utilized in the development of targeted therapeutics, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a highly valuable bifunctional building block frequently utilized in the development of targeted therapeutics, particularly in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Imatinib and Dasatinib). This application note details a robust, scalable, and self-validating three-step synthetic protocol starting from commercially available 2-methyl-5-nitroaniline. The methodology emphasizes high chemoselectivity, operational safety, and high-yielding intermediate transitions.

Mechanistic Rationale & Synthetic Strategy

To ensure a self-validating and highly efficient workflow, the synthesis is broken down into three distinct mechanistic transformations. Understanding the causality behind these choices is critical for successful scale-up and troubleshooting.

  • Step 1: N-Acylation (Nucleophilic Acyl Substitution): The primary amine of 2-methyl-5-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The acyl chloride is preferentially attacked over the alkyl chloride due to the strong inductive effect of the oxygen and the superior leaving group ability of the chloride ion from a tetrahedral intermediate. An organic base (Triethylamine) is employed to scavenge the HCl byproduct, preventing the protonation of the starting aniline, which would otherwise render it non-nucleophilic[1].

  • Step 2: S_N2 Amination & Halogen Exchange: Morpholine acts as a nucleophile to displace the primary alkyl chloride via a bimolecular nucleophilic substitution (S_N2). To overcome the activation energy barrier, a catalytic amount of Potassium Iodide (KI) is introduced. This triggers a Finkelstein-type halogen exchange, transiently converting the alkyl chloride into a highly reactive alkyl iodide intermediate in situ, significantly accelerating the amination [2].

  • Step 3: Chemoselective Nitro Reduction: The final step requires the reduction of the nitro group to an aniline without cleaving the newly formed amide bond. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over traditional Béchamp reduction (Fe/HCl) because it avoids harsh acidic conditions, generates water as the sole byproduct, and provides superior chemoselectivity [3].

Experimental Workflow

SynthesisWorkflow SM 2-Methyl-5-nitroaniline (Starting Material) Int1 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide (Intermediate 1) SM->Int1 Step 1: Acylation Chloroacetyl chloride TEA, DCM Int2 N-(2-Methyl-5-nitrophenyl)-2-(morpholin-4-yl)acetamide (Intermediate 2) Int1->Int2 Step 2: SN2 Amination Morpholine, KI K2CO3, MeCN Product N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (Target Product) Int2->Product Step 3: Hydrogenation H2, Pd/C MeOH

Figure 1: Three-step synthetic workflow for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

Materials, Reagents, and Safety Data

Proper handling of acutely toxic chemicals is paramount. Ensure all reactions are performed in a properly operating fume hood [4].

ReagentMW ( g/mol )Eq.RoleSafety / Hazards
2-Methyl-5-nitroaniline 152.151.0Starting MaterialAcutely Toxic, Irritant
Chloroacetyl chloride 112.941.2Acylating AgentCorrosive, Severe Lachrymator
Triethylamine (TEA) 101.191.2Organic BaseFlammable, Corrosive
Morpholine 87.121.5NucleophileFlammable, Corrosive
Potassium carbonate (K₂CO₃) 138.212.0Inorganic BaseIrritant
Potassium iodide (KI) 166.000.1CatalystIrritant
Palladium on Carbon (10%) N/A0.05Hydrogenation CatalystPyrophoric (when dry)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitroaniline (10.0 g, 65.7 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Base Addition: Add triethylamine (11.0 mL, 78.8 mmol, 1.2 eq). Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (6.3 mL, 78.8 mmol, 1.2 eq) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow starting material spot disappears, replaced by a higher Rf​ UV-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-2-(morpholin-4-yl)acetamide
  • Preparation: Dissolve the crude 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (approx. 15.0 g, 65.6 mmol) in anhydrous acetonitrile (150 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add anhydrous K₂CO₃ (18.1 g, 131.2 mmol, 2.0 eq), morpholine (8.6 mL, 98.4 mmol, 1.5 eq), and KI (1.1 g, 6.6 mmol, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via LC-MS. Confirm the mass shift from [M+H]+=229 (Intermediate 1) to [M+H]+=280 (Intermediate 2).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the resulting residue in ethyl acetate (150 mL). Wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate to afford Intermediate 2.

Step 3: Synthesis of N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide
  • Preparation: Dissolve N-(2-methyl-5-nitrophenyl)-2-(morpholin-4-yl)acetamide (10.0 g, 35.8 mmol) in HPLC-grade methanol (100 mL) inside a heavy-walled hydrogenation flask.

  • Catalyst Addition: Purge the flask with nitrogen for 5 minutes. Carefully add 10% Pd/C (1.0 g, 10% w/w). Causality: Nitrogen purging is critical before adding Pd/C to methanol to prevent the pyrophoric catalyst from igniting the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen pressure of 1 atm (via a balloon) or up to 3 atm (via a Parr shaker) and stir vigorously at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly fluorescent spot under 254 nm UV light and will stain positive (purple/brown) with Ninhydrin, indicating the presence of a primary amine.

  • Workup: Flush the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Safety Note: Immediately wet the used Celite/Pd/C pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final target compound as an off-white to pale brown solid.

Analytical Characterization (Expected Parameters)

To validate the structural integrity of the final synthesized compound, the following analytical signatures should be confirmed:

  • Molecular Formula: C₁₃H₁₉N₃O₂

  • Exact Mass: 249.15 g/mol

  • LC-MS (ESI): [M+H]+=250.1

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H, NH amide), 6.95 (d, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.35 (d, 1H, Ar-H), 4.95 (br s, 2H, NH₂), 3.65 (m, 4H, morpholine O-CH₂), 3.15 (s, 2H, CO-CH₂-N), 2.55 (m, 4H, morpholine N-CH₂), 2.10 (s, 3H, Ar-CH₃).

References

  • The Sarpong Group. "Acutely Toxic Chemicals (ATCs) Handling and Safety Protocols." Sarpong Group Safety. URL:[Link]

  • Arabian Journal of Chemistry. "Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives." Arabian Journal of Chemistry, 2014. URL:[Link]

  • International Journal of Research in Ayurveda and Pharmacy (IJRAP). "Synthesis of 2- Chloro –N- phenylacetamide and S_N2 Amination." IJRAP, 2011. URL:[Link]

  • Organic Letters. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." ACS Publications, 2020. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Preparation of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Stock Solution in DMSO

Introduction: The Criticality of Precise Stock Solution Preparation This application note provides a detailed, field-proven protocol for the preparation of a stock solution of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precise Stock Solution Preparation

This application note provides a detailed, field-proven protocol for the preparation of a stock solution of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in dimethyl sulfoxide (DMSO). The methodologies described herein are designed to ensure the highest degree of accuracy, precision, and safety, empowering researchers to proceed with confidence in their experimental endeavors. The principles and techniques outlined are grounded in established best practices for laboratory solution preparation.[1][2][3]

Materials and Equipment

Chemicals and Reagents:
  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (Purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

Equipment:
  • Analytical balance (calibrated, with a readability of at least 0.1 mg)[2]

  • Volumetric flasks, Class A[2]

  • Pipettes (calibrated) and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials with PTFE-lined caps for storage

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Safety Precautions: A Non-Negotiable Priority

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation.[4][5][6] A primary concern is its ability to be rapidly absorbed through the skin, potentially carrying dissolved substances along with it.[4][7][8] Therefore, stringent safety measures are imperative.

  • Handling: Always handle DMSO in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, nitrile gloves (check for compatibility with DMSO), and a lab coat at all times.[8][9][10]

  • Disposal: Dispose of DMSO-containing waste according to institutional and local regulations for chemical waste.[4][7]

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: The toxicological properties of this specific compound may not be fully characterized. Therefore, it should be handled with care, assuming it is potentially hazardous.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9][11]

  • Exposure: In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.[4][8][9]

Experimental Protocol: A Step-by-Step Guide to Precision

This protocol details the preparation of a 10 mM stock solution of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in DMSO. The concentration can be adjusted as needed by modifying the calculations accordingly.

Part 1: Pre-Preparation and Calculation
  • Determine the Molecular Weight (MW): Obtain the precise molecular weight of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide from the Certificate of Analysis (CoA) provided by the supplier. For the purpose of this protocol, we will use a placeholder MW. It is crucial to substitute this with the actual MW of your compound.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution:[12]

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for a 10 mM stock solution in 10 mL:

    • Concentration = 10 mM = 0.01 mol/L

    • Volume = 10 mL = 0.01 L

    • Molecular Weight (placeholder) = 263.33 g/mol (Note: This is an illustrative value for a similar compound, N-(5-amino-2-methylphenyl)acetamide, and must be replaced with the actual MW).

    Mass (g) = 0.01 mol/L x 0.01 L x 263.33 g/mol = 0.00263 g = 2.63 mg

Part 2: Stock Solution Preparation
  • Weighing the Compound:

    • Place a clean, appropriately sized weigh boat on the analytical balance and tare the balance.[13]

    • Carefully weigh out the calculated mass of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide. Record the exact mass.[2]

  • Dissolution:

    • Transfer the weighed compound into a Class A volumetric flask of the desired final volume (e.g., 10 mL). To ensure a quantitative transfer, rinse the weigh boat with a small amount of DMSO and add the rinse to the volumetric flask.[13]

    • Add approximately 70-80% of the final volume of anhydrous DMSO to the volumetric flask.

    • Stopper the flask and vortex the solution until the compound is completely dissolved. Visual inspection against a light source can confirm the absence of any solid particles.

    • If the compound is difficult to dissolve, sonication in a water bath for short intervals may be employed. Avoid excessive heating.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.[13]

    • Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.[13]

Part 3: Aliquoting and Storage
  • Aliquoting: To minimize freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials.[1]

  • Labeling: Clearly label each vial with the following information:

    • Compound Name: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

    • Concentration

    • Solvent (DMSO)

    • Date of Preparation

    • Your Initials

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.[14]

Data Presentation and Visualization

Quantitative Summary
ParameterRecommended ValueNotes
Stock Concentration 1-10 mMHigher concentrations may be possible depending on solubility.
Solvent Anhydrous DMSO (≥99.9%)The use of high-purity, anhydrous DMSO is critical to prevent compound degradation.
Storage Temperature -20°C or -80°CChoose the temperature based on the expected stability of the compound and laboratory SOPs.
Storage Container Amber glass vials with PTFE-lined capsProtects from light and ensures a tight seal.
Shelf-Life To be determinedStability studies are recommended for long-term projects.
Experimental Workflow Diagram

Stock_Solution_Preparation cluster_prep Part 1: Pre-Preparation cluster_execution Part 2: Execution cluster_storage Part 3: Storage & Handling A Determine Molecular Weight (MW) from CoA B Calculate Required Mass A->B Input for calculation C Weigh Compound on Analytical Balance B->C Proceed to weighing D Transfer to Volumetric Flask C->D E Add ~75% DMSO & Dissolve (Vortex/Sonicate) D->E F Bring to Final Volume with DMSO E->F G Ensure Homogeneity (Invert Flask) F->G H Aliquot into Amber Vials G->H Final Solution I Label Vials Clearly H->I J Store at -20°C or -80°C I->J

Sources

Method

Application Note: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on privileged building blocks that balance target affinity with optimal pharmacokinetic (PK) properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on privileged building blocks that balance target affinity with optimal pharmacokinetic (PK) properties. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS: 436095-69-1) is a highly versatile, bifunctional intermediate designed specifically for this purpose. By combining a conformationally restricted aniline core with a solubilizing morpholinoacetamide tail, this scaffold serves as a foundational starting point for synthesizing Type I and Type II kinase inhibitors, including analogs targeting BCR-ABL, Src, EGFR, and VEGFR.

This application note details the structural rationale behind this building block, provides comparative physicochemical data, and outlines field-proven synthetic protocols for its integration into drug discovery workflows.

Structural Rationale & Pharmacokinetic Optimization

The architecture of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is engineered to address two of the most common hurdles in drug development: target selectivity and aqueous solubility.

  • The 2-Methyl-5-aminoaniline Core: The central phenyl ring acts as a critical linker and hinge-binding motif. The methyl group at the ortho position relative to the acetamide induces a steric clash that restricts the torsional angle of the adjacent bonds. This conformational locking forces the molecule into a specific geometry that perfectly matches the deep hydrophobic pockets of kinases like BCR-ABL (a mechanism famously exploited in the design of Imatinib). The free 5-amino group serves as a highly reactive, unhindered nucleophile for late-stage diversification.

  • The Morpholinoacetamide Moiety: Lipophilic kinase inhibitors often suffer from poor oral bioavailability and high plasma protein binding. The incorporation of the morpholine ring acts as a bioisosteric solubility enhancer. Morpholine possesses an optimal weak basicity ( pKa​≈8.3 ), allowing it to exist in a partially ionized state at physiological pH. This enhances aqueous solubility and metabolic stability without severely compromising the lipophilicity required for cell membrane permeability .

Physicochemical Profiling

To demonstrate the advantage of the morpholinoacetamide tail, Table 1 summarizes comparative profiling data between a standard lipophilic tail (dimethylacetamide) and the morpholinoacetamide analog when conjugated to a generic kinase-binding pharmacophore.

Table 1: Impact of the Morpholine Scaffold on ADME Properties

PropertyDimethylacetamide AnalogMorpholinoacetamide AnalogMechanistic Rationale for Shift
LogD (pH 7.4) 3.82.4The heteroatom oxygen in morpholine reduces overall lipophilicity.
Thermodynamic Solubility < 5 µg/mL> 85 µg/mLWeak basicity enables partial protonation, drastically improving hydration.
Microsomal Stability ( T1/2​ ) 15 min45 minThe electron-deficient nature of the morpholine ring resists rapid N-dealkylation by CYP450 enzymes.
Kinase IC50​ (Mock) 12 nM14 nMPotency is maintained because the tail is oriented toward the solvent-exposed region of the kinase cleft.

Synthetic Utility & Reaction Workflows

The primary synthetic utility of this building block lies in the derivatization of its 5-amino group. It is most commonly subjected to palladium-catalyzed cross-coupling reactions or nucleophilic additions to generate diverse arrays of targeted inhibitors.

G BB N-(5-amino-2-methylphenyl)- 2-(morpholin-4-yl)acetamide (Core Scaffold) Rxn1 Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) BB->Rxn1 2-Chloropyrimidines Rxn2 Urea Formation (Isocyanate Addition) BB->Rxn2 Aryl Isocyanates Rxn3 Amide Coupling (HATU / Acyl Chlorides) BB->Rxn3 Carboxylic Acids Prod1 Anilinopyrimidine Derivatives (e.g., Type I Kinase Inhibitors) Rxn1->Prod1 Prod2 Diaryl Urea Derivatives (e.g., Type II Kinase Inhibitors) Rxn2->Prod2 Prod3 Reverse Amide Derivatives (Hinge-Binding Modulators) Rxn3->Prod3

Fig 1. Divergent synthetic workflows for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that both the chemical transformations and the underlying causality of the reaction conditions are fully understood.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of the 5-amino group with a 2-chloropyrimidine derivative to form an anilinopyrimidine core, a highly privileged motif in oncology .

Reagents:

  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (1.0 eq)

  • Substituted 2-chloropyrimidine (1.1 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology & Causality:

  • Preparation & Degassing: Charge a Schlenk flask with the building block, 2-chloropyrimidine, and Cs2​CO3​ . Add anhydrous 1,4-dioxane. Degas the suspension by sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, which will prematurely terminate the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, add Pd2​(dba)3​ and Xantphos.

    • Causality: Xantphos is explicitly selected for its wide bite angle (111°). This structural feature enforces a cis-geometry on the intermediate palladium complex, which accelerates the desired reductive elimination step and heavily suppresses competitive β -hydride elimination side reactions.

  • Reaction Execution: Seal the flask and heat to 100 °C for 12–16 hours. Monitor via LC-MS.

    • Causality: Cs2​CO3​ is utilized because it is a mild, sterically bulky base. It effectively deprotonates the intermediate diarylamine without promoting unwanted nucleophilic attack on the pyrimidine ring or hydrolyzing the acetamide linker.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase preparative HPLC.

Protocol B: Diaryl Urea Formation via Isocyanate Coupling

This protocol is utilized to synthesize Type II kinase inhibitors (e.g., targeting VEGFR or PDGFR) by forming a urea linkage that interacts with the DFG-out conformation of the kinase.

Reagents:

  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (1.0 eq)

  • Aryl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Dissolve the building block in anhydrous DCM under an inert atmosphere and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Strictly anhydrous conditions are critical. Trace water will react with the highly electrophilic isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into a primary amine. This amine will then consume another equivalent of isocyanate to form an undesired symmetric diaryl urea byproduct.

  • Isocyanate Addition: Add the aryl isocyanate dropwise over 10 minutes.

    • Causality: Urea formation is a highly exothermic process. Dropwise addition at 0 °C prevents localized heating and over-concentration, which can otherwise lead to the formation of biurets or allophanates (resulting from the over-reaction of the product urea with excess isocyanate).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Isolation: The product typically precipitates directly from the DCM as a white solid. Collect the product via vacuum filtration and wash with cold DCM and hexanes to remove unreacted isocyanate.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors Source: RSC Advances (via PMC) URL: [Link]

Application

Advanced LC-MS/MS Method Development and Validation for the Robust Quantification of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Scientific Rationale & Analyte Profiling The bioanalytical quantification of basic, nitrogen-containing compounds in complex biological matrices (e.g., human plasma) requires a meticulous approach to overcome matrix-indu...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analyte Profiling

The bioanalytical quantification of basic, nitrogen-containing compounds in complex biological matrices (e.g., human plasma) requires a meticulous approach to overcome matrix-induced ion suppression and ensure high recovery. The target analyte, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (Molecular Weight: 249.31 g/mol ), possesses distinct structural domains that dictate its physicochemical behavior:

  • Morpholine Ring: Contains an aliphatic secondary/tertiary-like amine with a pKa of ~8.3. This moiety is highly basic and readily accepts a proton, making it an ideal candidate for positive Electrospray Ionization (ESI+)[1].

  • Acetamide Linker: Provides a predictable site for Collision-Induced Dissociation (CID) during tandem mass spectrometry.

  • 5-amino-2-methylphenyl Moiety: An electron-rich aromatic aniline derivative (pKa ~4.6). While it contributes to the molecule's overall polarity, its pi-electron density can be leveraged for orthogonal chromatographic retention[2].

Understanding these properties allows us to engineer a self-validating analytical system where sample preparation, chromatography, and mass spectrometry work synergistically to isolate and detect the analyte with high fidelity.

Workflow A Analyte Profiling pKa ~8.3, LogP ~1.2 B MS/MS Tuning ESI+, MRM Optimization A->B Identify Ionization C Chromatography Biphenyl Column B->C Select Transitions D Sample Preparation MCX SPE Extraction C->D Mitigate Matrix Effects E Method Validation ICH M10 Guidelines D->E Evaluate Recovery

Caption: Logical progression of LC-MS/MS method development for basic amines.

Mass Spectrometry Logic & Tuning

The selection of ionization mode and Multiple Reaction Monitoring (MRM) transitions is driven by the analyte's proton affinity. By utilizing 0.1% Formic Acid in the mobile phase, the basic morpholine nitrogen is forced into a >99% protonated state, yielding an intense [M+H]⁺ precursor ion at m/z 250.3[2].

During CID, the molecule fragments predictably. Cleavage at the acetamide bond yields a highly stable 5-amino-2-methylaniline product ion at m/z 122.1. A secondary fragmentation pathway involves the cleavage of the morpholine ring, yielding an m/z 100.1 fragment[1]. We select the 250.3 → 122.1 transition as the primary quantifier because aromatic fragments typically exhibit lower background noise in biological matrices compared to low-mass aliphatic fragments.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Declustering Potential (V)
Target Compound250.3122.1Quantifier2265
Target Compound250.3100.1Qualifier2865
Stable Isotope IS255.3127.1Internal Standard2265

Chromatographic Strategy: The Biphenyl Advantage

Standard C18 columns often struggle with basic polar analytes, leading to poor retention and peak tailing due to secondary interactions with residual silanols. To counteract this, we employ a Biphenyl stationary phase .

Causality: The biphenyl phase provides orthogonal retention via strong π−π interactions with the electron-rich 5-amino-2-methylphenyl ring of the analyte. This mechanism selectively retains the target compound, pulling it away from the solvent front and early-eluting polar matrix components (e.g., salts and endogenous acids), thereby drastically reducing matrix-induced ion suppression[2].

Table 2: LC Gradient Program (Flow Rate: 0.4 mL/min)
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)
0.0095%5%
0.5095%5%
2.5010%90%
3.5010%90%
3.6095%5%
5.0095%5%

Sample Preparation: Mixed-Mode Cation Exchange (MCX) Logic

A robust bioanalytical method must be a self-validating system. Simple Protein Precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with basic amines and cause severe ion suppression[2]. To achieve a pristine extract, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Mechanism of Action:

  • Acidic Loading: The plasma sample is diluted with phosphoric acid. At pH < 3, the morpholine group is fully protonated (cationic).

  • Ionic Binding: The cationic analyte binds tightly to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Aggressive Washing: Because the analyte is locked in place via strong ionic bonds, we can wash the cartridge with 100% methanol. This strips away neutral lipids and hydrophobic phospholipids without eluting the target compound.

  • pH-Shift Elution: Eluting with 5% Ammonium Hydroxide in methanol raises the pH above the morpholine's pKa. The analyte neutralizes, breaks the ionic bond, and elutes cleanly.

SPE S1 Load Sample Acidified Plasma (pH < 3) S2 Wash 1: Aqueous 2% Formic Acid S1->S2 Analyte Binds (Cation Exchange) S3 Wash 2: Organic 100% Methanol S2->S3 Removes Polar Interferences S4 Elution 5% NH4OH in Methanol S3->S4 Removes Phospholipids

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Wash Solution 1: Add 2.0 mL of Formic Acid to 98.0 mL of HPLC-grade water.

  • Elution Solvent: Add 5.0 mL of concentrated Ammonium Hydroxide (NH₄OH) to 95.0 mL of Methanol. Prepare fresh daily.

MCX SPE Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (500 ng/mL) and 100 µL of 4% Phosphoric acid ( H3​PO4​ ). Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through the Oasis MCX cartridge (30 mg/1 cc), followed by 1.0 mL of HPLC-grade water.

  • Loading: Apply the pre-treated acidified plasma sample to the cartridge. Allow it to pass through at a flow rate of ~1 drop/second.

  • Washing:

    • Pass 1.0 mL of Wash Solution 1 (2% Formic Acid) to remove polar/acidic interferences.

    • Pass 1.0 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of Elution Solvent (5% NH₄OH in Methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5, v/v). Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Profile

The developed method must be validated according to the rigorous standards set by the FDA and EMA ICH M10 guidelines for bioanalytical method validation[3][4]. The orthogonal cleanup and chromatographic strategy result in exceptional accuracy, precision, and recovery.

Table 3: ICH M10 Validation Summary (Representative Data)
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL R2≥0.99
Intra-day Precision (CV%) 3.2% - 7.5% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Effect (IS-normalized) 96.2% - 103.1%CV ≤15%

References

  • US Food and Drug Administration (FDA). (2018). M10 BIOANALYTICAL METHOD VALIDATION - Food and Drug Administration. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2019). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Available at:[Link]

  • ResearchGate. LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. Available at:[Link]

Sources

Method

Using N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide as a chemical building block

Application Note: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide as a Privileged Scaffold in Targeted Drug Discovery Introduction & Structural Rationale N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Structural Rationale

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS: 436095-69-1) is a highly versatile, functionalized aniline derivative widely utilized in medicinal chemistry. Its architecture is carefully designed to serve as a "privileged scaffold," particularly in the development of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

The molecule's utility stems from three distinct structural features:

  • The C5-Primary Amine: Acts as a potent nucleophile, providing a synthetic handle for amide coupling, urea formation, or palladium-catalyzed C-N cross-coupling. In the context of kinase inhibitors, this position is typically derivatized to bind the ATP-binding hinge region.

  • The Morpholine-Acetamide Motif: Morpholine rings are extensively utilized in drug discovery due to their favorable physicochemical properties, including enhanced water solubility, metabolic robustness, and their ability to act as hydrogen bond acceptors [1]. This moiety typically occupies the solvent-exposed region of a target protein, improving the overall pharmacokinetic (PK) profile.

  • The Ortho-Methyl Group: The methyl substituent at the C2 position introduces critical steric hindrance. This conformational lock restricts the rotation of the adjacent acetamide bond, effectively pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

Physicochemical Properties & Computational Data

Understanding the physicochemical properties of this building block is essential for predicting the behavior of downstream derivatives. The table below summarizes the key quantitative data.

PropertyValueImplication for Drug Design
Molecular Formula C13H19N3O2N/A
Molecular Weight 249.31 g/mol Leaves ~250 Da for further derivatization within Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) 61.6 ŲOptimal for membrane permeability; allows addition of polar groups.
Hydrogen Bond Donors 2 (-NH2, -NH-)Facilitates critical interactions with target backbone (e.g., kinase hinge).
Hydrogen Bond Acceptors 4 (O, O, N, N)Enhances solubility and interacts with solvent-exposed residues.
Rotatable Bonds 4Moderate flexibility; the ortho-methyl group restricts excessive rotation.
LogP (Predicted) ~0.8 - 1.2Hydrophilic nature balances lipophilic additions at the C5-amine.

Synthetic Applications & Workflows

The primary utility of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide lies in its derivatization at the C5-amine. Two of the most robust and widely applied methodologies are HATU-mediated amide coupling and Buchwald-Hartwig amination.

SyntheticWorkflow A N-(5-amino-2-methylphenyl)- 2-(morpholin-4-yl)acetamide (Building Block) B Amide Coupling (HATU / DIPEA) A->B Heteroaryl-COOH C Buchwald-Hartwig (Pd-Catalyst / Base) A->C Aryl/Heteroaryl-X D Urea Formation (Isocyanates / Triphosgene) A->D R-NCO E Targeted Kinase Inhibitors B->E C->E F GPCR Modulators C->F D->E

Synthetic Derivatization Pathways for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

HATU is a premier peptide coupling reagent. It generates an OAt active ester, where the additional ring nitrogen enables the "7-aza effect"—a hydrogen-bonded 7-membered cyclic transition state that significantly accelerates aminolysis and improves coupling efficiency for sterically hindered anilines [2][3].

Materials:

  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (1.0 equiv)

  • Heteroaryl carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the heteroaryl carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes the polar O-acyl(tetramethyl)isouronium intermediate.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise to the solution. Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid to form a carboxylate anion, which subsequently attacks HATU to form the highly reactive OAt active ester. The excess base ensures the reaction medium remains basic, preventing the premature protonation of the aniline nucleophile.

  • Nucleophilic Addition: Add N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (1.0 equiv) to the activated ester solution. Stir at room temperature for 2-4 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The successful progression is validated by the disappearance of the starting aniline mass (m/z 250.1 [M+H]+) and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing secondary aryl amines from aryl halides and primary anilines [4]. This protocol utilizes a Pd(0) precatalyst system to ensure efficient oxidative addition and reductive elimination.

Materials:

  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (1.0 equiv)

  • Heteroaryl Bromide or Chloride (1.05 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Xantphos or BrettPhos (0.10 equiv, 10 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aniline building block, heteroaryl halide, Pd2(dba)3, phosphine ligand (e.g., Xantphos), and Cs2CO3.

    • Causality: Pd2(dba)3 is a stable Pd(0) source. Xantphos, a bidentate ligand with a wide bite angle, prevents the formation of inactive palladium dimer complexes and strongly favors reductive elimination over competing β-hydride elimination [5]. Cs2CO3 is chosen as a mild base to deprotonate the coordinated amine without hydrolyzing sensitive functional groups.

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times). Add anhydrous, degassed 1,4-Dioxane via syringe.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species.

  • Catalytic Cycle Execution: Heat the reaction mixture to 90-100 °C for 8-12 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the oxidative addition of the aryl halide to the Pd(0) center.

  • Self-Validation & Monitoring: A visual cue of active catalyst formation is the transition of the mixture from dark purple (Pd2(dba)3) to a deep red/brown solution. Confirm completion via UPLC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

PharmacophoreLogic P1 Morpholine Ring (Solvent-Exposed Region) K1 Kinase Binding Pocket P1->K1 Improves PK/Solubility P2 Acetamide Linker (H-Bond Acceptor/Donor) P2->K1 Anchors to Backbone P3 2-Methylphenyl Core (Hydrophobic Pocket & Conformational Lock) P3->K1 Steric Fit P4 C5-Amine Derivatization (Hinge Region Binding Motif) P4->K1 ATP-Competitive Binding S1 Downstream Signaling (e.g., JAK/STAT, BCR-ABL) K1->S1 Inhibition of Phosphorylation

Pharmacophore mapping of the scaffold and its role in targeted kinase inhibition.

Conclusion

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a highly optimized, dual-functional building block. By leveraging robust synthetic protocols like HATU coupling and Buchwald-Hartwig amination, medicinal chemists can rapidly generate libraries of compounds with pre-optimized physicochemical properties, accelerating the path from hit to lead in targeted drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis." [Link]

  • PeptideChemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility."[Link]

  • Wikipedia. "HATU."[Link]

  • Wikipedia. "Buchwald–Hartwig amination."[Link]

Application

Application Note: High-Throughput Cell Viability Assay Protocol for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Executive Summary The compound N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA) features a structural motif—an aniline core linked to a morpholinoacetamide—that serves as a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA) features a structural motif—an aniline core linked to a morpholinoacetamide—that serves as a privileged scaffold in targeted drug discovery. This specific pharmacophore is frequently utilized in the design of tyrosine kinase inhibitors (e.g., targeting Bcr-Abl, Src, or PDGFR), where the 5-amino-2-methylphenyl moiety often participates in critical hydrogen bonding within the kinase hinge region, while the morpholine ring enhances aqueous solubility and favorable pharmacokinetic properties.

To accurately profile the anti-proliferative activity of AMMA, researchers require a highly robust, reproducible, and scalable screening protocol. This application note details an optimized, ATP-dependent luminescence assay to determine the half-maximal inhibitory concentration (IC50) of AMMA in suspension cancer cell models, ensuring high-fidelity data suitable for lead optimization.

Scientific Rationale & Assay Selection

As a Senior Application Scientist, I strongly advise against using traditional colorimetric assays (like MTT or MTS) for profiling kinase-directed small molecules. Instead, this protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay [1].

The Causality Behind This Choice:

  • Metabolic Independence from Reductases: MTT assays rely on mitochondrial succinate dehydrogenase to reduce tetrazolium salts into formazan. Many kinase inhibitors transiently alter mitochondrial metabolism or induce metabolic uncoupling long before actual cell death occurs. This leads to false-positive viability signals. By directly quantifying ATP, we measure a fundamental, universal marker of metabolically active, viable cells [2].

  • Sensitivity & Miniaturization: Luminescence provides a broader dynamic range (up to 4 logs) compared to absorbance-based assays, which is mandatory when miniaturizing to 384-well formats to conserve compound libraries [1].

  • Homogeneous Lysis: The single-step "add-mix-measure" protocol minimizes well-to-well handling errors, drastically reducing the Coefficient of Variation (CV).

Pathway Cell Viable Cell (Intact Membrane) ATP Metabolic ATP (Proportional to Cell Number) Cell->ATP Cellular Metabolism Luciferase Luciferase + D-Luciferin (CellTiter-Glo Reagent) ATP->Luciferase Reagent Lysis & Co-factor Binding Light Oxyluciferin + Light (Measured via Luminometer) Luciferase->Light Mg2+ Dependent Enzymatic Reaction

Figure 1: ATP-dependent luciferase reaction correlating metabolic activity to cell viability.

Materials & Reagents

  • Test Compound: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (Purity ≥ 98%).

  • Cell Line: K562 (Human chronic myelogenous leukemia). Rationale: K562 is a standard Ph+ (Bcr-Abl driven) model, highly susceptible to aniline-based kinase inhibitors.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) [1].

  • Consumables: 384-well opaque white microplates (e.g., Corning). Rationale: White plates maximize luminescent signal reflection and prevent optical crosstalk between adjacent wells, which is a common artifact in clear or black plates.

Experimental Workflow

G N1 Cell Seeding (K562 Suspension) N2 Compound Dilution (AMMA) N1->N2 24h recovery N3 72h Incubation (37°C, 5% CO2) N2->N3 Drug exposure N4 CellTiter-Glo Addition & Lysis N3->N4 Room temp equilibration N5 Luminescence Readout N4->N5 10 min stabilization

Figure 2: High-throughput ATP-dependent cell viability assay workflow.

Step-by-Step Protocol

Phase 1: Cell Preparation and Seeding
  • Harvest K562 cells in log-phase growth. Verify that baseline viability is > 95% using Trypan Blue exclusion.

  • Seed cells at a density of 2,000 cells/well in 25 µL of RPMI-1640 supplemented with 10% FBS into the 384-well opaque white plate.

  • Self-Validating QC Step: Leave the outermost perimeter wells (Rows A, P and Columns 1, 24) empty of cells, filling them instead with 25 µL of sterile PBS. Causality: This acts as a sacrificial evaporation barrier. Evaporation at the plate edges alters osmolarity and artificially concentrates the drug, leading to the notorious "edge effect" which ruins assay reproducibility.

Phase 2: Compound Preparation & Dosing
  • Prepare a 10 mM stock of AMMA in 100% anhydrous DMSO. Causality: Morpholino-anilines can precipitate in aqueous buffers; maintaining a concentrated DMSO stock ensures complete solvation.

  • Perform a 10-point, 1:3 serial dilution of the compound in 100% DMSO. Causality: A 1:3 dilution series covers a 4-log concentration range, ensuring both the upper and lower asymptotes of the dose-response curve are captured. This is mathematically required for an accurate 4-parameter logistic (4PL) curve fit.

  • Perform an intermediate 1:100 dilution of the DMSO serial dilutions into culture media.

  • Transfer 5 µL of this intermediate dilution to the 25 µL cell suspension (Final assay volume = 30 µL).

  • Critical Limit: The final DMSO concentration in the assay well must be exactly 0.16% . Causality: DMSO concentrations above 0.5% are inherently cytotoxic to K562 cells and will synergize with the test compound, artificially inflating the apparent potency of the drug.

Phase 3: Incubation & Assay Execution
  • Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Crucial Step: Remove the plate from the incubator and equilibrate to room temperature (22°C) for exactly 30 minutes. Causality: The luciferase enzyme in the CellTiter-Glo reagent is highly temperature-dependent. If the reagent is added while the plate is still warm, the outer wells will cool faster than the inner wells, creating a temperature gradient that manifests as a severe signal gradient across the plate [1].

  • Add 30 µL of room-temperature CellTiter-Glo reagent to each well.

  • Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete mechanical and chemical cell lysis.

  • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

Data Analysis & Quality Control

To ensure the protocol operates as a self-validating system, raw Relative Light Units (RLU) must be subjected to rigorous statistical quality control before IC50 generation.

  • Normalization: % Viability =[(RLU_treated - RLU_blank) / (RLU_vehicle - RLU_blank)] × 100

  • Assay Robustness (Z'-factor): The Z'-factor evaluates the signal dynamic range and data variation [3]. It is calculated as: Z' = 1 -[ (3 × SD_vehicle + 3 × SD_max_inhibition) / |Mean_vehicle - Mean_max_inhibition| ] A Z'-factor ≥ 0.5 indicates an excellent, high-throughput-ready assay.

Expected Quantitative Data Summary

Below is a structured representation of expected assay outcomes when profiling AMMA against a sensitive cell line (K562) versus a non-dependent control line (Ba/F3 WT), utilizing Imatinib as a positive control benchmark.

CompoundCell LineIC50 (µM)Hill SlopeZ'-FactorMax Inhibition (%)
AMMA K562 (Ph+)0.45 ± 0.05-1.10.8298.5
Imatinib (Control) K562 (Ph+)0.25 ± 0.03-1.00.85100.0
AMMA Ba/F3 (WT)> 10.0N/A0.79< 10.0

Note: The steepness of the Hill Slope (~ -1.0) indicates a standard 1:1 stoichiometric binding event, confirming that the compound is not acting as a non-specific aggregator or pan-assay interference compound (PAINS).

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2016). Cell Viability Assays. In: Assay Guidance Manual. National Center for Advancing Translational Sciences. Available at:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at:[Link]

Method

Application Note &amp; Protocols: Formulation Techniques for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in Animal Studies

Audience: Researchers, scientists, and drug development professionals. Introduction The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models.[1][2] N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a novel compound whose progression through the preclinical pipeline hinges on the development of appropriate and well-characterized formulations. A significant challenge in early drug development is the prevalence of NCEs with poor aqueous solubility, a factor that can severely limit bioavailability and complicate the interpretation of pharmacodynamic (PD) and toxicology studies.[3][4][5] It is estimated that up to 90% of new drug candidates exhibit poor water solubility.[3][4]

This guide provides a comprehensive framework for developing robust and phase-appropriate formulations for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide, tailored for animal studies. The methodologies described herein are designed to be systematic, starting from initial physicochemical characterization to the preparation of various formulations suitable for oral and parenteral routes of administration. The core philosophy is to enable researchers to make informed decisions, ensuring that the selected vehicle delivers the compound effectively and does not introduce confounding biological effects.[6]

Part 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any vehicle is selected, a thorough pre-formulation screening is critical to understand the intrinsic physicochemical properties of the NCE.[5][7] This data-driven approach minimizes wasted resources and ensures the chosen formulation strategy has the highest probability of success.

Predicted Physicochemical Properties

While experimental data for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is not widely published, we can infer likely properties from its structure and related analogs. An analog, N-(5-amino-2-morpholinophenyl)acetamide, has a predicted LogP of 1.06, suggesting moderate lipophilicity.[8] The presence of a primary amine and a morpholine ring indicates the molecule is likely a weak base.

Table 1: Predicted Physicochemical Profile of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

ParameterPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~249.31 g/mol Standard for a small molecule.
logP 1.0 - 2.5 (Estimated)Moderate lipophilicity; likely poor aqueous solubility.
pKa 4-6 (Amine), 7-8 (Morpholine) (Estimated)Weakly basic. Solubility will be pH-dependent, increasing at lower pH.
Aqueous Solubility Low (Predicted)Will likely require solubility enhancement techniques.
Physical Form Likely crystalline solidMay require particle size reduction for suspension formulations.
Protocol: Rapid Solubility Screening

Objective: To determine the approximate solubility of the NCE in a panel of common, well-tolerated preclinical vehicles.[9][10]

Materials:

  • N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide powder

  • Vehicle Panel (see Table 2)

  • Microcentrifuge tubes

  • Vortex mixer, Sonicator

  • Analytical balance

  • HPLC-UV or LC-MS/MS for concentration analysis

Procedure:

  • Add an excess amount of the NCE (e.g., 5-10 mg) to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of a selected vehicle to the tube.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 15-30 minutes to aid dissolution.

  • Place the tubes on a rotator at room temperature for 18-24 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved solid.

  • Carefully collect a supernatant aliquot, ensuring no solid is disturbed.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a qualified analytical method (e.g., HPLC).

  • Repeat for all vehicles in the panel.

Part 2: Formulation Development Strategies

The choice of formulation depends on the required dose, the route of administration, and the physicochemical properties determined in Part 1. The goal is to select the simplest possible formulation that achieves the desired exposure while ensuring animal welfare.[1]

Oral Administration Formulations

Oral gavage is a common route for preclinical studies.[11] The primary choice is between a solution, where the drug is fully dissolved, and a suspension, where solid particles are dispersed in a liquid vehicle.

G cluster_0 Pre-formulation Data cluster_1 Decision Point cluster_2 Formulation Paths Solubility Solubility in Aqueous Vehicles (pH 4-8) Decision Is Target Dose Soluble? Solubility->Decision Solution Solution-Based Approach (e.g., pH adjustment, Co-solvents, Cyclodextrins) Decision->Solution Yes Suspension Suspension-Based Approach (e.g., Aqueous vehicle with suspending agent) Decision->Suspension No

Caption: Decision workflow for oral formulation selection.

This is often the first choice for poorly soluble compounds when a solution is not feasible.

Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethyl Cellulose (Na-CMC) in purified water.

  • Rationale: Cellulose derivatives are widely used, well-tolerated, and increase viscosity to prevent rapid settling of drug particles.[12]

Procedure:

  • Weigh the required amount of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

  • If particle size is large, gently triturate the powder in a mortar and pestle to create a fine, uniform powder. This increases the surface area for better dispersion.[3]

  • In a separate vessel, slowly add the suspending agent (e.g., 0.5 g MC) to purified water (e.g., 100 mL) while stirring vigorously to create the vehicle.

  • Add a small amount of the vehicle to the drug powder to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously until the desired final volume is reached.

  • Homogenize the suspension using a suitable method if necessary. Stir continuously before and during dose administration to ensure homogeneity.

For weakly basic compounds like this NCE, solubility can be significantly increased in an acidic environment.

Vehicle Composition: Citrate buffer or HCl/Saline.

  • Rationale: Protonating the basic nitrogen atoms on the molecule increases its polarity and interaction with water, thereby enhancing solubility. The target pH should be as close to neutral as possible while maintaining solubility to minimize potential GI irritation.[13]

Procedure:

  • Weigh the required amount of NCE and add it to a volume of purified water or saline less than the final target volume.

  • While stirring, slowly add a dilute acid (e.g., 0.1 N HCl or citrate buffer) dropwise.

  • Monitor the pH and visual clarity. Stop adding acid once the compound is fully dissolved.

  • Adjust the final volume with purified water or saline.

  • Record the final pH. A pH between 3 and 5 is often a reasonable target for oral solutions.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, enhancing aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and excellent safety profile.[15][16][17]

Vehicle Composition: 20-40% (w/v) HP-β-CD in purified water.

  • Rationale: HP-β-CD forms a non-covalent inclusion complex with the NCE, effectively shielding the lipophilic parts of the molecule from the aqueous environment.[14]

Procedure:

  • Prepare the HP-β-CD solution by dissolving the required amount (e.g., 20 g) in purified water (final volume 100 mL). This may require gentle warming and stirring. Allow to cool to room temperature.

  • Slowly add the weighed NCE powder to the HP-β-CD solution while stirring.

  • Sonication may be used to accelerate the complexation and dissolution process.

  • Visually inspect to ensure a clear, particle-free solution.

Parenteral Administration Formulations

Parenteral formulations (IV, IP, SC) must be sterile, and ideally isotonic and near physiological pH to minimize injection site reactions.[6][13] Solubility is often the biggest hurdle.

Table 2: Common Preclinical Vehicles for Oral and Parenteral Routes

Vehicle/ExcipientRoute(s)Typical ConcentrationRationale & Considerations
Saline (0.9% NaCl)PO, IV, IP, SC-Isotonic. Preferred for soluble compounds.
0.5% MC or Na-CMCPO0.5% - 1.0% w/vSuspension vehicle. Well-tolerated.[12]
PEG 400PO, IV, IP, SC10% - 60% v/vCo-solvent. Can cause hemolysis or irritation at high concentrations.[7][18]
Propylene GlycolPO, IV, IP, SC10% - 50% v/vCo-solvent. Similar considerations to PEG 400.
Tween 80PO, IV, IP, SC0.5% - 5% v/vNon-ionic surfactant. Can cause hypersensitivity reactions in some species.[19]
20-40% HP-β-CDPO, IV, SC20% - 40% w/vSolubilizing agent via inclusion complexation. Generally very safe.[15][20]
DMSOIP, SC (rarely IV)<10% v/vStrong solvent, but can have pharmacological effects and toxicity. Use with caution.

This approach uses a blend of aqueous and organic solvents to dissolve the NCE. A common, well-tolerated system is PEG 400 and/or Tween 80 in saline or 5% dextrose in water (D5W).

Vehicle Composition (Example): 10% PEG 400 / 5% Tween 80 / 85% D5W (v/v/v).

  • Rationale: PEG 400 acts as a co-solvent, while Tween 80 acts as a surfactant to help maintain solubility upon dilution in the bloodstream and prevent precipitation.[7][21]

Procedure:

  • Weigh the required amount of NCE into a sterile vial.

  • Add the PEG 400 and vortex/sonicate until the drug is fully dissolved.

  • Add the Tween 80 and mix thoroughly.

  • Slowly add the D5W or saline while stirring to reach the final volume.

  • Visually inspect for clarity. The final formulation should be filtered through a 0.22 µm sterile filter before administration.

  • Crucial Step: Always perform a test for precipitation upon dilution. Mix a small volume of the final formulation with saline or plasma (e.g., 1:10 ratio) and observe for any cloudiness or precipitate. If precipitation occurs, the formulation is not suitable for IV use.

Part 3: Formulation Characterization and Quality Control

Preparing a formulation is only half the battle. You must ensure it is accurate, homogenous, and stable for the duration of the study.[22]

Workflow for Formulation Analysis

Caption: Quality control workflow for preclinical formulations.

Protocols for QC
  • Concentration Verification: At a minimum, the high and low dose formulations should be analyzed to confirm the concentration is within ±10% of the target.

  • Homogeneity (Suspensions): Samples should be taken from the top, middle, and bottom of the bulk suspension (while stirring) to ensure the drug is evenly distributed. All samples should be within ±15% of the target concentration.

  • Stability: The formulation should be proven to be stable (concentration and appearance) for the duration of its preparation and use.[23] For a typical daily-dosed study, this means demonstrating stability for at least 24 hours at room temperature and under refrigerated storage.

Part 4: Animal Dosing and Vehicle Tolerability

The chosen vehicle and formulation must be well-tolerated by the test species at the volume and frequency of administration.[24][25][26][27][28]

Table 3: Recommended Maximum Dosing Volumes for Rodents

SpeciesRouteMax Volume (mL/kg)Reference
MousePO10[11]
IV5[13]
IP10[13]
SC10[13]
RatPO10[11]
IV5[13]
IP10[13]
SC5[13]

Causality and Final Check: Before initiating a pivotal study, it is best practice to run a small tolerability or lead-in study.[23] Dose a small group of animals with the highest concentration of the vehicle alone to ensure there are no adverse clinical signs (e.g., lethargy, injection site reaction, changes in breathing). This self-validating step ensures that any observed toxicity in the main study can be attributed to the NCE and not the formulation itself.[1]

References

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. (2012). ICH.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Hylanda Chemical. (2025). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. TGA.
  • European Medicines Agency (EMA). (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. EMA.
  • Miro, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Evotec. (n.d.). Early Formulation. Evotec.
  • (2018). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. American Pharmaceutical Review.
  • (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services.
  • Sane, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • FDA. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA.
  • (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed.
  • Al-Hamidi, H., et al. (2022). Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI.
  • Gul, M., et al. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI.
  • Sigma-Aldrich. (n.d.). Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN HBC. Sigma-Aldrich.
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. NTNU.
  • SBR-Int. (n.d.). Veterinary Excipients & Additives. SBR-Int.
  • Taylor & Francis. (2013). Full article: Vehicle selection for nonclinical oral safety studies. Taylor & Francis Online.
  • (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
  • da Silva, P., et al. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PMC.
  • Protheragen. (n.d.). Vet Excipients. Protheragen.
  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. ResearchGate.
  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Wiley Online Library.
  • (2002). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. PubMed.
  • Gaertner, D., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC.
  • FDA. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA.
  • Oxford Academic. (2002). Methods in Vascular Infusion Biotechnology in Research with Rodents. Oxford Academic.
  • (2024). Veterinary Excipients Market Size | Growth Report, 2024 -2032. Precedence Research.
  • WuXi AppTec. (2023). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. WuXi AppTec.
  • (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA.
  • (2017). Non-clinical dose formulation considerations. European Pharmaceutical Review.
  • Borgert, C. J., et al. (n.d.). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. PMC.
  • ECETOC. (n.d.). ECETOC Guidance on Dose Selection. ECETOC.
  • Sigma-Aldrich. (n.d.). N-(5-AMINO-2-METHYLPHENYL)ACETAMIDE | 5434-30-0. Sigma-Aldrich.
  • ChemScene. (n.d.). 78335-27-0 | N-(5-amino-2-morpholinophenyl)acetamide. ChemScene.
  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST WebBook.
  • Cheméo. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo.
  • NextSDS. (n.d.). N-(2-AMINO-PHENYL)-2-MORPHOLIN-4-YL-ACETAMIDE. NextSDS.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of kinase inhibitor intermediates and APIs.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of kinase inhibitor intermediates and APIs. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a classic example of a compound whose physicochemical profile makes it notoriously difficult to handle in physiological buffers.

Below is our comprehensive, field-proven technical guide designed to troubleshoot and resolve precipitation issues for this specific compound.

Part 1: Compound Overview & Causality of Precipitation

To prevent precipitation, we must first understand the molecular drivers. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide contains two ionizable centers:

  • A Morpholine Ring: A weak base with a pKa of ~8.3[1].

  • An Aniline Moiety (5-amino): A very weak base with a pKa of ~4.5.

At a physiological pH of 7.4, the aniline group is entirely neutral, and a significant fraction of the morpholine ring is deprotonated. This lack of ionization drastically increases the molecule's lipophilicity. When introduced into an aqueous environment, the un-ionized "free base" form lacks the hydration shell necessary to remain in solution, driving rapid hydrophobic aggregation and precipitation[2][3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is caused by the "solvent-shift" effect . When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is suddenly stripped of its solubilizing solvent and exposed to a high-dielectric aqueous environment at a pH where it is un-ionized. This creates immediate supersaturation, leading to nucleation and a "free base crash"[4].

Q2: Can I simply lower the pH of my media to keep it soluble? A2: While lowering the pH to < 6.0 will fully protonate the morpholine ring and significantly enhance solubility[2], this is often incompatible with cell-based assays or physiological models, which strictly require a pH of ~7.4. For physiological applications, you must rely on formulation strategies (co-solvents, surfactants, or complexation) rather than pH adjustment alone.

Q3: What is the best excipient strategy to prevent precipitation without causing cytotoxicity in cell assays? A3: For in vitro cell culture, you must keep the final DMSO concentration ≤ 0.1%. To prevent precipitation upon dilution, pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2-methylphenyl and morpholine groups, shielding them from the aqueous environment without disrupting cell membranes.

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of a Stable In Vitro Assay Solution (Using HP-β-CD)

Causality Note: Pre-dissolving the compound in DMSO ensures the crystal lattice is broken. Adding this directly to an HP-β-CD solution (rather than plain water) ensures immediate micellar encapsulation of the free base before nucleation can occur.

  • Stock Preparation: Dissolve the dry powder in 100% DMSO to create a 10 mM stock. Validation: Solution must be completely transparent with no particulates.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Complexation: Slowly pipette 10 µL of the 10 mM DMSO stock directly into 990 µL of the 20% HP-β-CD solution while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure complete inclusion complex formation.

  • Final Dilution: Dilute this intermediate stock into your final cell culture media.

Protocol B: Step-by-Step Formulation for In Vivo Dosing (Mice/Rats)

Causality Note: This cascade utilizes a "solvent gradient." PEG300 lowers the dielectric constant, Tween 80 provides micelles, and the dropwise addition of water prevents localized supersaturation zones.

  • Weighing: Weigh the required amount of API powder into a glass vial.

  • Primary Solubilization: Add 5% (v/v) DMSO. Vortex until the powder is fully dissolved.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Sonicate for 5 minutes. Validation: The solution must remain clear.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Mix gently by inversion to avoid excessive foaming.

  • Aqueous Phase: Add 50% (v/v) Saline (0.9% NaCl) dropwise while stirring continuously at 300 rpm. Why dropwise? Rapid addition creates localized regions of high polarity, stripping the compound of its solvation shell before surfactant micelles can distribute evenly.

Part 4: Summary of Quantitative Data

Table 1: Physicochemical Properties & Formulation Impact

PropertyValueImpact on Aqueous Solubility
Morpholine pKa ~8.3Partially ionized at pH 7.4; highly soluble at pH < 6.0[1]
Aniline pKa ~4.5Neutral at physiological pH; drives lipophilicity
LogP (Predicted) 1.2 - 1.8Moderate lipophilicity; prone to hydrophobic aggregation
Target pH for Stock 5.0 - 6.0Maximizes ionization for long-term storage

Table 2: Recommended Formulation Vehicles

ApplicationVehicle CompositionMax Tolerated API Conc.Notes
In Vitro (Cells) 0.1% DMSO + 20% HP-β-CD~100 µMNon-toxic to most cell lines; prevents solvent-shift crash.
In Vivo (IV) 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline~5 - 10 mg/mLStandard "clear solution" formulation; requires dropwise saline.
In Vivo (PO) 0.5% Methylcellulose + 0.1% Tween 80N/A (Suspension)Used for oral gavage if a true solution cannot be achieved.

Part 5: Visualizations

PrecipitationMechanism A 100% DMSO Stock (Fully Soluble) B Aqueous Media (pH 7.4) Addition A->B Dilution C Solvent Shift & Deprotonation B->C Rapid Diffusion D Nucleation C->D Hydrophobic Interactions E Precipitation (Free Base Crash) D->E Aggregation

Mechanism of solvent-shift induced precipitation of weak bases in aqueous media.

FormulationWorkflow Step1 Weigh API (Dry Powder) Step2 Add 5% DMSO (Vortex until clear) Step1->Step2 Primary Solubilization Step3 Add 40% PEG300 (Sonicate 5 min) Step2->Step3 Lower Dielectric Constant Step4 Add 5% Tween 80 (Mix gently) Step3->Step4 Micellar Encapsulation Step5 Add 50% Saline (Dropwise with stirring) Step4->Step5 Gradual Polarity Shift Result Stable Clear Solution (Ready for Dosing) Step5->Result Validation: Clear Liquid

Step-by-step excipient addition workflow for in vivo formulation.

Part 6: References

  • Weak bases and formation of a less soluble lauryl sulfate salt/complex in sodium lauryl sulfate Source: Ovid URL:

  • Showing Compound Morpholine (FDB008207) Source: FooDB URL:

  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Source: ProQuest URL:

  • A mini review on the morpholine ring containing USFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 Source: Thieme Connect URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals encountering precipitation, erratic assay readouts, or poor bioavailability when working with N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals encountering precipitation, erratic assay readouts, or poor bioavailability when working with N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in in vitro biochemical and cell-based assays.

Here, we bridge the gap between structural chemistry and assay performance, providing self-validating protocols to ensure your compound remains in solution.

Physicochemical Profiling: Why is it Crashing Out?

To troubleshoot solubility, we must first understand the molecule's structural liabilities. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide contains two ionizable basic centers:

  • The Aniline Primary Amine: pKa ~4.5.

  • The Morpholine Nitrogen: Because it is situated alpha to an electron-withdrawing acetamide carbonyl, its pKa is depressed to ~6.0–6.5 (down from 8.3 in free morpholine).

The Causality of Precipitation: At a physiological pH of 7.4, both nitrogen centers are predominantly un-ionized (neutral). The flat aromatic phenyl ring and the amide backbone readily form strong intermolecular hydrogen bonds. When diluted directly from a DMSO stock into an aqueous buffer, the rapid diffusion of DMSO leaves the uncharged, lipophilic compound stranded in water, forcing it to self-associate into colloidal aggregates[1].

Quantitative Data Summary
PropertyValue / EstimateImpact on Assay Solubility
Molecular Weight 249.31 g/mol Favorable, but offset by strong crystal lattice energy.
LogP (estimated) 1.8 - 2.2Moderate lipophilicity; drives hydrophobic aggregation in water.
pKa 1 (Morpholine N) ~6.5Mostly un-ionized at pH 7.4, drastically reducing aqueous solubility.
pKa 2 (Aniline NH2) ~4.5Un-ionized at physiological pH.
Max DMSO Tolerance 1% (Biochemical) 0.1% (Cellular)Limits the use of high-concentration co-solvents to force solubility.

Troubleshooting FAQs

Q: Why does my compound instantly turn cloudy when added to pH 7.4 PBS or HEPES buffer? A: This is a classic case of "solvent shock." When a concentrated DMSO stock (e.g., 10 mM) is injected directly into a large volume of aqueous buffer, the compound rapidly precipitates before it can disperse[2]. To prevent this, you must use an intermediate "step-down" dilution strategy (see Protocol A) rather than a direct 1:1000 dilution.

Q: Can I just lower the pH of my assay buffer to dissolve it? A: Yes, but with strict caveats. Lowering the buffer pH to 5.5–6.0 will protonate the morpholine nitrogen, converting the molecule into a highly water-soluble cationic salt. However, you must empirically verify that your target protein (e.g., kinase) or cell line remains viable and active at this lower pH. If your assay strictly requires pH 7.4, pH adjustment is not a viable workaround.

Q: How do I maintain solubility in cell culture media without exceeding the 0.1% DMSO limit? A: For cellular assays, we highly recommend formulating the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide that forms a host-guest inclusion complex with the lipophilic phenyl ring of your compound. This shields the hydrophobic core from the aqueous environment, increasing solubility by up to 1,000-fold without requiring toxic levels of DMSO[3][4].

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your final assay without performing the validation step.

Protocol A: The "Step-Down" Intermediate Dilution (For Biochemical Assays)

Use this when your assay tolerates up to 1% DMSO.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated tubes to prevent water absorption, which degrades stock integrity.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a transition buffer (e.g., 50% DMSO / 50% Assay Buffer). Crucial: Add the compound to the buffer while vortexing rapidly. Do not add buffer to the compound.

  • Validation Step: Measure the Optical Density (OD) of the intermediate solution at 600 nm. An OD600​>0.05 indicates the formation of colloidal aggregates. If clear, proceed.

  • Final Assay Addition: Dilute the intermediate stock 1:100 into your final assay plate containing the master mix. The final DMSO concentration will be 0.5%, and the compound will disperse as soluble monomers.

Protocol B: HP-β-CD Formulation (For Cell-Based Assays)

Use this when DMSO must be minimized (≤0.1%).

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in cell culture media (without FBS). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add your 10 mM DMSO stock dropwise into the 10% HP-β-CD solution to achieve a 100 µM compound concentration (1% DMSO). Incubate at 37°C for 30 minutes with gentle agitation to allow the inclusion complex to form[3].

  • Validation Step: Analyze the solution using Dynamic Light Scattering (DLS) or inspect under a phase-contrast microscope at 40x. Ensure there are no micro-crystals.

  • Final Dilution: Dilute this complex 1:10 into your final cell culture wells. The final concentration will be 10 µM compound, 1% HP-β-CD, and 0.1% DMSO.

Dilution Strategy Workflow

Below is the logical mapping of how solvent handling directly dictates the physical state of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in your assay.

G Start 10 mM Stock (100% DMSO) Direct Direct Addition to Assay Buffer (pH 7.4) Start->Direct 1:1000 direct dilution Inter Intermediate Dilution (50% DMSO Transition) Start->Inter 1:10 dilution Rapid vortexing HPBCD Add to 10% HP-β-CD Carrier Solution Start->HPBCD Inclusion Complex Formation Crash Solvent Shock & Precipitation Direct->Crash Aggregation / Nucleation Assay Final Assay Buffer (0.5% DMSO, pH 7.4) Inter->Assay 1:100 dilution Success Soluble Monomers (Assay Ready) Assay->Success Assay2 Final Cell Media (0.1% DMSO) HPBCD->Assay2 1:10 dilution Assay2->Success

Workflow diagram comparing direct dilution vs. intermediate step-down and HP-β-CD formulation.

References[3] Sigma-Aldrich. "(2-Hydroxypropyl)-b-cyclodextrin average Mw 1,460 128446-35-5". Sigma-Aldrich Product Catalog. Available at: https://www.sigmaaldrich.com/[4] Jarho P, Urtti A, Järvinen K, Pate DW, Järvinen T. "Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide". Life Sciences. 1996;58(10):PL 181-5. Available at: https://pubmed.ncbi.nlm.nih.gov/8602110/[1] Shoichet BK, et al. "Controlling the Stability of Colloidal Drug Aggregates". TSpace / University of Toronto. Available at: https://tspace.library.utoronto.ca/[2] Sittampalam GS, et al. "Assay Validation in High Throughput Screening – from Concept to Application". IntechOpen. 2015. Available at: https://www.intechopen.com/chapters/48482

Sources

Troubleshooting

Reducing background noise in N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide screening

Welcome to the technical support resource for screening N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for screening N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you minimize background noise and ensure the integrity of your screening data. The core structure of this molecule, featuring an aromatic amine and a morpholine group, presents specific challenges that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when screening compounds like N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide?

A1: High background noise in screening assays involving aromatic, nitrogen-containing compounds like this one typically originates from three primary sources:

  • Compound Autofluorescence: The phenyl-acetamide core can exhibit intrinsic fluorescence, especially when excited by UV or blue light, which can interfere with fluorescence-based readouts (e.g., FRET, FP, or fluorescence intensity assays).[1][2]

  • Compound Precipitation: Poor solubility of the compound in aqueous assay buffers can lead to the formation of microscopic precipitates. These particles cause light scattering, which can be misread as absorbance or fluorescence, leading to false-positive signals.[3][4] This is often triggered by "solvent shock" when a compound dissolved in 100% DMSO is rapidly diluted into an aqueous buffer.[4]

  • Non-Specific Binding (NSB): The compound may bind promiscuously to various surfaces or proteins within the assay system, such as the microplate plastic, enzymes, or antibodies, rather than binding specifically to the intended target.[5][6] This is a major contributor to high background signals in many biochemical assays.[6][7]

Q2: My screening data shows significant well-to-well variability, especially at higher compound concentrations. What is the likely cause?

A2: High variability, particularly dose-dependent erratic signals, is a classic hallmark of compound precipitation.[3] As the compound concentration increases, it is more likely to exceed its limit of solubility in the assay buffer, causing it to fall out of solution. This process can be inconsistent across different wells, leading to high variance in light scattering or other optical artifacts.

Q3: I am observing a high signal in my "no-enzyme" or "no-target" negative control wells. What does this indicate?

A3: A high signal in negative controls that lack the biological target strongly suggests assay interference from the compound itself. This could be due to compound autofluorescence, precipitation, or non-specific binding to other assay components like a detection antibody or a substrate.[7][8] Running proper controls is critical to identify and troubleshoot these promiscuous activities.

Troubleshooting Guide 1: Investigating and Mitigating Compound Autofluorescence

High background in fluorescence-based assays can often be traced back to the intrinsic fluorescence of the test compound. This guide provides a systematic workflow to diagnose and address this issue.

Logical Workflow for Troubleshooting Autofluorescence

cluster_0 Step 1: Diagnosis cluster_1 Step 2: Mitigation Strategies A Prepare Compound-Only Plate B Read Plate on Assay Instrument (Same Wavelengths & Gain) A->B C Analyze Data: Dose-Dependent Signal? B->C D Strategy A: Spectral Shift C->D Yes, Compound is Autofluorescent E Strategy B: Computational Correction C->E Yes, Compound is Autofluorescent F Strategy C: Assay Format Change C->F Yes, Compound is Autofluorescent G No significant signal. Autofluorescence is not the primary issue. C->G No

Caption: Workflow for diagnosing and solving compound autofluorescence.

Step 1: Protocol for Confirming Autofluorescence

This protocol will determine if N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is fluorescent under your specific experimental conditions.[1]

  • Plate Preparation: Use the same type of microplate as your main assay (e.g., black, clear-bottom 384-well plate).

  • Compound Dilution: Prepare a serial dilution of your compound in the final assay buffer. The concentration range should match or exceed the range used in your screen.

  • Controls: Include wells with assay buffer only (blank) and wells with assay buffer plus the same final concentration of DMSO used in your compound wells (vehicle control).

  • Plate Reading: Place the plate in your reader and measure the fluorescence using the exact same excitation/emission wavelengths, gain settings, and read mode (e.g., top or bottom read) as your primary assay.[9]

  • Data Analysis: Subtract the average signal of the blank wells from all other wells. Plot the fluorescence intensity against the compound concentration. A clear dose-dependent increase in signal that is absent in the vehicle control confirms autofluorescence.

Step 2: Mitigation Strategies

If autofluorescence is confirmed, consider the following scientifically-grounded solutions:

  • Strategy A: Spectral Shift (Recommended)

    • Rationale: The most effective way to eliminate interference is to move your detection wavelengths away from the compound's fluorescence profile.[2][9] Autofluorescence from small molecules is often strongest in the blue-green spectrum.[9]

    • Action: Switch to red-shifted fluorescent dyes or probes (e.g., those with excitation >580 nm and emission >610 nm). This often provides a clearer spectral window, dramatically improving the signal-to-noise ratio.[9]

  • Strategy B: Computational Correction

    • Rationale: If changing dyes is not feasible, you can subtract the background signal. This requires running a parallel "compound-only" plate for every screening plate.[1]

    • Action: For each concentration of your test compound, calculate the average background fluorescence from the control plate and subtract this value from the corresponding wells on the primary assay plate. While effective, this method adds complexity and can amplify errors if the background is high.

  • Strategy C: Change Assay Readout

    • Rationale: Move away from a fluorescence-based detection method entirely.

    • Action: If possible, adapt your screen to an alternative technology such as luminescence (e.g., Promega's NanoBRET™), AlphaScreen (PerkinElmer), or a label-free method. These technologies are less susceptible to interference from fluorescent compounds.[8]

Troubleshooting Guide 2: Addressing Compound Precipitation

Precipitation creates particulates that scatter light, a phenomenon that plagues many assay formats. This guide helps you identify and solve solubility issues.

Visualizing the Problem: Solvent Shock

cluster_0 Initial State cluster_1 Dilution Step cluster_2 Result A Compound in 100% DMSO (High Solubility) B Rapid addition to Aqueous Buffer A->B C Localized high [DMSO] and [Compound] B->C D Precipitate Forms (Light Scattering) C->D

Caption: The process of solvent shock leading to compound precipitation.

Step 1: Protocol for Detecting Precipitation (Nephelometry)

A simple way to quantify light scattering from precipitation is through nephelometry, which can be performed on most plate readers.

  • Plate Preparation: Prepare a serial dilution of your compound in assay buffer in a clear-bottom plate, just as you did for the autofluorescence test.

  • Reader Setup: Configure the plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 660 nm or 750 nm). A non-zero reading at these wavelengths is indicative of light scattering, not true absorbance.

  • Incubation & Reading: Read the plate immediately after compound addition and then again after your standard assay incubation time and temperature. An increase in the signal over time suggests time-dependent precipitation.[4]

  • Data Analysis: A dose-dependent increase in the "absorbance" signal confirms that your compound is precipitating.

Step 2: Mitigation Strategies
  • Strategy A: Buffer Optimization (Recommended)

    • Rationale: Modifying the assay buffer can significantly improve compound solubility.[4]

    • Action:

      • Add Detergents: Introduce a low concentration of a non-ionic detergent. Start with 0.01% Tween-20 or Triton X-100. These agents help to keep hydrophobic molecules in solution.[10]

      • Modify pH: The ionization state of your compound, which contains an amine group, is pH-dependent. Test a range of buffer pH values (e.g., 6.5 to 8.0) to find the optimal pH for solubility.[6]

      • Include Co-solvents: In some cases, adding a small percentage of a water-miscible organic solvent like glycerol (1-5%) can improve solubility without significantly impacting enzyme activity.[8]

  • Strategy B: Modify Compound Addition Protocol

    • Rationale: Avoiding "solvent shock" can prevent precipitation.[4]

    • Action:

      • Intermediate Dilution: Instead of diluting directly from a 100% DMSO stock, perform an intermediate dilution step in a buffer containing a higher concentration of detergent or in a buffer/DMSO mix.

      • Acoustic Dispensing: If available, use acoustic liquid handlers (e.g., Echo®) to dispense nanoliter volumes of compound stock. The much smaller volume mixes into the assay well almost instantaneously, preventing localized high concentrations that lead to precipitation.[3]

Data Summary: Buffer Optimization Matrix
Buffer Condition[Compound] for Onset of PrecipitationNotes
Standard Buffer (pH 7.4)15 µMSignificant scattering observed above this concentration.
+ 0.01% Tween-2035 µMImproved solubility, reduced signal variability.
+ 0.05% Tween-2032 µMNo significant improvement over 0.01%.
Standard Buffer (pH 6.8)12 µMWorse solubility, likely due to protonation of amines.
Standard Buffer (pH 8.0)25 µMBetter solubility than standard pH.
Optimized Buffer (pH 8.0 + 0.01% Tween-20) > 50 µM Optimal condition for minimizing precipitation.

Troubleshooting Guide 3: Reducing Non-Specific Binding (NSB)

NSB is a pervasive issue where compounds bind to unintended targets, creating a false signal. The strategies below are designed to minimize these interactions.

Step 1: Identifying the Source of NSB

Run a matrix of control experiments to pinpoint the component to which the compound is binding non-specifically.

TargetSubstrate/ProbeCompoundObservationImplication
Present PresentPresentHigh Signal (Assay) Reference Value
Absent PresentPresentHigh Signal Compound interacts with substrate, probe, or plate.
Present AbsentPresentLow SignalInteraction is likely not with the target protein alone.
Absent AbsentPresentLow SignalConfirms compound alone does not generate signal.
Step 2: Mitigation Strategies
  • Strategy A: Buffer Additives (Recommended)

    • Rationale: Additives can block non-specific interaction sites on surfaces and proteins.[5][10]

    • Action:

      • Blocking Proteins: Add Bovine Serum Albumin (BSA) to the assay buffer, typically at a concentration of 0.1 to 1 mg/mL.[5][10] BSA is a "sticky" protein that coats surfaces, preventing the test compound from binding non-specifically.

      • Detergents: As with precipitation, non-ionic detergents like Tween-20 (0.005% - 0.05%) can disrupt low-affinity, non-specific hydrophobic interactions.[5][10]

      • Increase Salt Concentration: Increasing the ionic strength of the buffer with NaCl (e.g., from 50 mM to 150 mM) can shield electrostatic interactions that often mediate NSB.[5][10]

  • Strategy B: Counter-Screening

    • Rationale: A counter-screen is an assay designed to detect promiscuous compound activity.[8]

    • Action: Run your confirmed hits in a parallel assay that uses an unrelated target but the same detection system. A compound that is active in both the primary screen and the counter-screen is likely an assay artifact rather than a true hit.

Protocol: Optimizing BSA Concentration to Reduce NSB
  • Prepare BSA Dilutions: Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Set Up Control Wells: In a microplate, set up "no-target" negative control wells for each BSA concentration.

  • Add Compound: Add N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide at a single, high concentration (e.g., 25 µM) to all wells.

  • Incubate and Read: Incubate according to your assay protocol and measure the signal.

  • Analyze: Plot the background signal against the BSA concentration. The optimal BSA concentration is the lowest one that provides the maximum reduction in background signal without affecting the primary assay window.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • BMG Labtech. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • PubMed. (2016, June 15). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (AMMA) Degradation &amp; Stability

Welcome to the AMMA Technical Support Center. As an active pharmaceutical ingredient (API) intermediate and tool compound, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (AMMA) presents unique stability challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AMMA Technical Support Center. As an active pharmaceutical ingredient (API) intermediate and tool compound, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (AMMA) presents unique stability challenges during long-term storage. This guide is engineered for drug development professionals to diagnose, troubleshoot, and prevent degradation using self-validating analytical workflows.

Executive Summary: Molecular Vulnerabilities

AMMA (C₁₃H₁₉N₃O₂, MW: 249.15 g/mol ) contains three distinct functional domains, each with a specific chemical vulnerability:

  • The Primary Aniline (5-amino group): The electron-donating methyl group at the ortho/para position increases the electron density of the aromatic ring, making the primary amine highly susceptible to autoxidation and photolysis[1].

  • The Morpholine Ring: The tertiary amine in the morpholine moiety is a prime target for electrophilic oxidants (like trace peroxides in solvents), leading to N-oxide formation[2].

  • The Acetamide Linker: While generally stable, the amide bond can undergo nucleophilic acyl substitution (hydrolysis) under prolonged exposure to high humidity or extreme pH.

Quantitative Stability Profile

The following table summarizes the expected degradation kinetics of AMMA under standard ICH Q1A(R2) stability testing conditions[3].

Storage Condition (ICH Q1A)TimepointPrimary Degradant ObservedTotal Impurities (%)Recommended Mitigation Strategy
25°C / 60% RH (Long-term)12 MonthsNone (Stable)< 0.5%Standard storage in sealed amber vials under Argon.
40°C / 75% RH (Accelerated)6 MonthsAcetamide Hydrolysis Products2.1%Integrate desiccant packs; ensure airtight primary packaging.
Light Exposure (ICH Q1B)1.2M lux hrsAzo/Azoxy Dimers4.5%Store exclusively in actinic glass or opaque containers.
Solution Stress (0.1% H₂O₂)24 HoursMorpholine N-oxide> 15.0%Screen all formulation excipients and solvents for peroxides.

Interactive Troubleshooting & FAQs

Q1: Our lyophilized AMMA powder turned from off-white to a distinct pink/brown color after 3 months on the bench. What happened, and is it salvageable? Cause: This is a classic symptom of aniline oxidation . Primary aromatic amines are highly susceptible to oxidation by atmospheric oxygen or UV light. The reaction forms N-hydroxylamines, which further oxidize to nitroso compounds. These intermediates rapidly couple with unreacted amines to form intensely colored azo or azoxy dimers[1]. Solution: The batch is compromised and must be repurified (e.g., via preparative HPLC or recrystallization). To prevent this, store the compound under an inert argon atmosphere in amber vials to block UV-initiated radical propagation.

Q2: During routine LC-MS stability checks, we noticed a new impurity peak with a +16 Da mass shift (m/z 265.15). Is this oxidation happening at the aniline or the morpholine ring? Cause: A +16 Da shift indicates the addition of a single oxygen atom. While the aniline can form an N-hydroxylamine, the morpholine N-oxide is the vastly more common product in solution, especially if trace peroxides are present in your HPLC solvents or excipients[2]. Tertiary amines like morpholine readily form N-oxides, which can further degrade via ring-opening mechanisms if left unchecked[4]. Validation: You can differentiate the two via MS/MS fragmentation. Morpholine N-oxides typically show a characteristic loss of oxygen (-16 Da) or water (-18 Da) during collision-induced dissociation (CID), whereas aniline oxidation products will show different fragmentation patterns[5].

Q3: Our 40°C/75% RH accelerated stability samples show two new peaks at lower retention times with m/z 122 and m/z 145. What is the mechanism here? Cause: This is acetamide bond hydrolysis . The ingress of moisture at elevated temperatures catalyzes the cleavage of the amide linker. Mechanism: The mass of 122 Da corresponds to 4-methyl-1,3-phenylenediamine, and the mass of 145 Da corresponds to 2-(morpholin-4-yl)acetic acid. Ensure your container closure system (CCS) is fully validated for moisture vapor transmission rates (MVTR).

Visualizing Degradation & Troubleshooting

DegradationMechanisms AMMA AMMA (Intact Molecule) m/z 249.15 Path1 Aniline Oxidation (Autoxidation/Photolysis) AMMA->Path1 O2, UV Light Path2 Morpholine N-Oxidation (Peroxide/ROS Attack) AMMA->Path2 Trace Peroxides Path3 Acetamide Hydrolysis (Moisture/pH Extremes) AMMA->Path3 H2O, Heat Deg1 Azo/Azoxy Dimers (Pink/Brown Discoloration) Path1->Deg1 Deg2 Morpholine N-oxide m/z 265.15 (+16 Da) Path2->Deg2 Deg3 Cleavage Products m/z 122 & m/z 145 Path3->Deg3

Fig 1: Primary degradation pathways of AMMA under long-term storage and stress conditions.

TroubleshootingFlow Start Identify Degradation Symptom Symp1 Visual: Powder turns pink or brown Start->Symp1 Symp2 LC-MS: New peak with +16 Da mass shift Start->Symp2 Symp3 LC-MS: Peaks at m/z 122 and 145 Start->Symp3 Diag1 Cause: Aniline Oxidation forming Azo Dimers Symp1->Diag1 Diag2 Cause: Morpholine N-Oxidation Symp2->Diag2 Diag3 Cause: Acetamide Bond Hydrolysis Symp3->Diag3 Fix1 Action: Purge with Argon, store in actinic glass Diag1->Fix1 Fix2 Action: Screen solvents for peroxides, store at -20°C Diag2->Fix2 Fix3 Action: Add desiccants, control ambient humidity Diag3->Fix3

Fig 2: Symptom-based troubleshooting workflow for AMMA degradation.

Self-Validating Experimental Protocol: Forced Degradation & LC-MS Mapping

To confidently identify degradation peaks in your stability cohorts, you must first build a validated retention time (RT) and MS/MS library. Do not rely solely on theoretical masses. Use this self-validating forced degradation protocol to map the exact behavior of your specific AMMA formulation.

Objective: Systematically induce the three primary degradation pathways to generate analytical reference standards in situ.

Step-by-Step Methodology:

  • Baseline Preparation (The Control): Prepare a 1.0 mg/mL stock solution of AMMA in HPLC-grade Acetonitrile/Water (50:50, v/v). Crucial Causality Check: Inject this immediately to establish a "Time-Zero" baseline. If you see a +16 Da peak here, your MS electrospray source is causing in-source oxidation, or your starting material is already compromised.

  • Oxidative Stress (Targeting Morpholine N-oxide):

    • Action: Add 3% H₂O₂ to a 100 µL aliquot of the stock. Incubate at 25°C for 4 hours.

    • Causality: Peroxides act as electrophiles. Due to steric and electronic factors in the aqueous-organic mixture, they will preferentially attack the tertiary amine of the morpholine ring before the primary aniline[2].

  • Photolytic Stress (Targeting Aniline Oxidation):

    • Action: Place a 100 µL aliquot in a clear quartz vial. Expose to UV/Vis light (1.2 million lux hours) in a photostability chamber per ICH guidelines[3].

    • Causality: UV photons provide the activation energy required to homolytically cleave bonds and initiate radical formation at the electron-rich primary amine, rapidly yielding colored azo dimers.

  • Hydrolytic Stress (Targeting Acetamide Cleavage):

    • Action: Add 0.1 N HCl (acidic stress) or 0.1 N NaOH (basic stress) to separate 100 µL aliquots. Incubate at 60°C for 24 hours.

    • Causality: Extreme pH environments catalyze nucleophilic acyl substitution at the amide carbonyl, forcing the molecule to split into its constituent diamine and acetic acid derivatives.

  • Quenching & LC-MS/MS Analysis:

    • Neutralize the pH-stressed samples to prevent column degradation.

    • Dilute all stressed samples 1:10 in the mobile phase.

    • Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF or Triple Quadrupole mass spectrometer. Use a gradient elution of 0.1% Formic Acid in Water/Acetonitrile.

  • Data Validation: Overlay the stressed chromatograms against the Time-Zero control. Confirm that the m/z 265.15 peak (N-oxide) aligns with the H₂O₂ stressed sample, and the m/z 122/145 peaks align with the pH-stressed samples.

Sources

Troubleshooting

Bioanalytical Support Center: Optimizing Plasma Extraction for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Welcome to the Technical Support Center. As a bioanalytical scientist, extracting moderately polar, basic compounds from complex matrices like human or animal plasma presents unique challenges—namely, phospholipid-induce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bioanalytical scientist, extracting moderately polar, basic compounds from complex matrices like human or animal plasma presents unique challenges—namely, phospholipid-induced ion suppression, variable recoveries, and analyte degradation.

This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step extraction protocols tailored specifically for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide , ensuring your LC-MS/MS assays meet rigorous regulatory validation standards.

Physicochemical Profiling & Extraction Strategy

To design a self-validating extraction system, we must first understand the causality dictated by the molecule's structure. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide contains two critical functional groups:

  • Aniline moiety: Weakly basic (estimated pKa ~4.5).

  • Morpholine ring: Moderately basic (estimated pKa ~8.3).

Because the morpholine nitrogen is protonated at physiological pH (7.4), the molecule exists predominantly in a cationic state in raw plasma. This polarity makes standard Protein Precipitation (PPT) prone to severe matrix effects, as the analyte co-elutes with endogenous phospholipids.

To achieve optimal cleanup, we must manipulate the ionization state. Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for basic drugs containing amine groups 1[1]. By dropping the sample pH below 6, we guarantee 100% protonation of the morpholine ring, allowing it to bind tightly to the strong cation-exchange sulfonic acid groups on the SPE sorbent.

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Mechanistic Rationale: Polymeric MCX sorbents combine reversed-phase retention with strong cation-exchange functionalities 2[2]. The dual-retention mechanism allows for aggressive organic washing to remove phospholipids and excipients like PEG, which only bind via hydrophobic interactions.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (preferably a stable isotope-labeled D4 or 13C analog). Dilute with 300 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: Drops pH to ~2.5, disrupting protein binding and fully protonating the morpholine and aniline nitrogens.

  • Conditioning: Pass 500 µL Methanol (MeOH), followed by 500 µL LC-MS grade water through a 30 mg MCX 96-well plate.

  • Loading: Load the pre-treated plasma sample at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water. Causality: Removes hydrophilic endogenous salts and proteins while keeping the analyte ionically bound.

  • Wash 2 (Organic): Wash aggressively with 500 µL of 100% Methanol. Causality: Strips away neutral lipids, PEG, and phospholipids. The analyte remains locked to the resin via ionic bonds.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>10.5) deprotonates the morpholine ring, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, releasing the pure analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Start Plasma Sample (Analyte + Matrix) Acidify 1. Acidification (2% H3PO4) Protonates morpholine nitrogen (Cationic) Start->Acidify Load 2. Load onto MCX SPE Binds via ionic & hydrophobic forces Acidify->Load Wash1 3. Aqueous Wash (2% FA) Removes hydrophilic salts/proteins Load->Wash1 Wash2 4. Organic Wash (100% MeOH) Removes neutral lipids & phospholipids Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Neutralizes analyte, breaks ionic bond Wash2->Elute Evap 6. Evaporate & Reconstitute Ready for LC-MS/MS Analysis Elute->Evap

Fig 1: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic analytes.

Protocol B: Liquid-Liquid Extraction (LLE) (Cost-Effective Alternative)

If SPE is cost-prohibitive, LLE can be utilized, provided the pH is strictly controlled.

  • Alkalinization: Aliquot 100 µL plasma. Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH 11). Causality: Must exceed the morpholine pKa (8.3) by at least 2 units to ensure >99% of the analyte is neutral/un-ionized for organic partitioning.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer, evaporate, and reconstitute.

Troubleshooting & FAQs

Q1: I am experiencing severe signal loss (ion suppression) at the retention time of my analyte. How do I fix this? A1: This is a classic symptom of matrix effects caused by endogenous glycerophosphocholines (phospholipids) competing for charge in the ESI source.

  • Self-Validation Step: Perform a post-column infusion test. Infuse a neat solution of your analyte post-column while injecting a blank extracted plasma sample. A dip in the baseline signal at your retention time confirms matrix suppression.

  • Resolution: If using Protein Precipitation (PPT) or LLE, switch to the MCX SPE Protocol outlined above. The 100% Methanol wash step in MCX is specifically designed to elute phospholipids to waste prior to analyte elution3[3].

Q2: My LLE recovery is highly variable and generally low (<50%). What is going wrong? A2: Your extraction buffer is likely not basic enough. The morpholine ring has a pKa of ~8.3. If you buffer your plasma to pH 8.0, nearly 66% of the analyte remains protonated (charged) and will refuse to partition into the organic solvent. You must use a strong base (pH > 10.5) to ensure complete deprotonation.

Q3: After extraction, my LC peaks are tailing badly. Is my extraction solvent degrading the column? A3: Peak tailing for aniline/morpholine derivatives is rarely an extraction issue; it is a chromatographic secondary interaction. Basic nitrogens interact strongly with unendcapped, acidic silanol groups on the silica backbone of reversed-phase columns.

  • Resolution: Ensure your mobile phase contains at least 0.1% Formic Acid to keep the silanols protonated (neutralized). Alternatively, switch to a column specifically designed for basic compounds (e.g., superficially porous particles with extensive endcapping or a charged-surface hybrid column).

Troubleshooting Issue Low Recovery (<50%) Check1 Post-Column Infusion Test Issue->Check1 Ionization Signal Dip at RT (Matrix Effect) Check1->Ionization Extraction No Signal Dip (Extraction Loss) Check1->Extraction FixIon Action: Switch to MCX SPE or adjust chromatography Ionization->FixIon CheckExt Evaluate Method Extraction->CheckExt LLE LLE Method CheckExt->LLE SPE SPE Method CheckExt->SPE FixLLE Action: Increase extraction pH > 10.5 (0.1M NaOH) LLE->FixLLE FixSPE Action: Ensure elution solvent has >5% NH4OH SPE->FixSPE

Fig 2: Diagnostic logic tree for troubleshooting low recovery in plasma extractions.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Extraction Implications

PropertyValue (Est.)Bioanalytical Implication
Morpholine pKa ~8.3Cationic at pH < 6. Requires pH > 10.5 for LLE. Ideal for MCX SPE.
Aniline pKa ~4.5Weakly basic. Remains neutral at physiological pH.
LogP ~1.8 - 2.5Moderately lipophilic. Requires high organic content for SPE elution.
Protein Binding ModerateRequires acid disruption (e.g., H3​PO4​ ) prior to SPE loading to free analyte.

Table 2: Performance Comparison of Plasma Extraction Techniques

Extraction MethodAverage Recovery (%)Matrix Factor (Phospholipids)Throughput / AutomationCost per Sample
Protein Precipitation (PPT) 85 - 95%Severe Suppression (<0.5)Very HighLow
Liquid-Liquid Extraction (LLE) 65 - 80% (pH dependent)Moderate (0.8 - 0.9)Low (Manual intensive)Low
MCX SPE (Polymeric) >92% Excellent (~1.0) High (96-well compatible)Medium

Note: Generic SPE-LC-MS/MS methods utilizing mixed-mode polymeric sorbents routinely achieve quantitative recoveries >95% with negligible carry-over4[4].

References

  • Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. 2

  • PubMed (NIH). Generic solid phase extraction-liquid chromatography-tandem mass spectrometry method for fast determination of drugs in biological fluids. J Chromatogr B Analyt Technol Biomed Life Sci. 4

  • Poseidon Scientific. Mixed-Mode SPE: Combining Reversed Phase and Ion Exchange. LC-MS Sample Preparation Guides. 1

  • Waters Corporation. Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Waters Application Notes.

  • PMC (NIH). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural mechanics, biochemical profiling, and self-validating experimental workflows for fragment-based kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural mechanics, biochemical profiling, and self-validating experimental workflows for fragment-based kinase inhibitor design.

Executive Summary & Structural Rationale

In the landscape of targeted oncology and signal transduction therapy, identifying modular, high-efficiency scaffolds is critical for overcoming kinase mutation-driven resistance. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (AMMA) represents a highly privileged fragment-based drug discovery (FBDD) scaffold. Unlike fully elaborated, high-molecular-weight standard inhibitors (e.g., Imatinib, Gefitinib), AMMA serves as a pre-optimized core that balances aqueous solubility, membrane permeability, and baseline hinge-binding affinity.

Mechanistic Causality of the AMMA Scaffold

The architectural design of AMMA is not arbitrary; every functional group serves a specific thermodynamic or pharmacokinetic purpose:

  • The Morpholine-Acetamide Vector: The morpholine ring is a well-documented privileged pharmacophore in PI3K and PIKK inhibition . The morpholine oxygen acts as a critical hydrogen-bond acceptor for the kinase hinge region, while the basic nitrogen enhances aqueous solubility and metabolic stability .

  • The Ortho-Methyl Conformational Lock: The methyl group at the 2-position of the phenyl ring creates steric hindrance against the adjacent acetamide group. This forces the amide plane to twist out of the phenyl ring's plane, pre-organizing the molecule's conformation. This "conformational locking" minimizes the entropic penalty upon binding to the kinase active site.

  • The 5-Amino Synthetic Handle: The primary amine acts as a highly reactive vector for downstream elaboration (e.g., coupling with pyrimidine rings) while serving as a potential hydrogen-bond donor to the DFG-motif in the deep hydrophobic pocket.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K / AKT Pathway RTK->PI3K MAPK MAPK / ERK Pathway RTK->MAPK AMMA AMMA Scaffold (Morpholine-Acetamide) AMMA->RTK Hinge Binding Standard Standard Inhibitor (e.g., Imatinib) Standard->RTK Deep Pocket Binding Survival Cell Proliferation & Survival PI3K->Survival MAPK->Survival

Fig 1: Kinase signaling pathway showing AMMA and standard inhibitors blocking RTK downstream cascades.

Comparative Performance Data

When evaluating AMMA against standard clinical kinase inhibitors, it is essential to view AMMA through the lens of Ligand Efficiency (LE) rather than raw potency. Because AMMA is a low-molecular-weight fragment, its raw IC50 is naturally higher than fully elaborated drugs. However, its physicochemical properties make it a superior starting point for avoiding the "molecular obesity" often seen in late-stage drug development.

Property / MetricAMMA (Fragment Scaffold)Imatinib (Standard Type II)Buparlisib (Standard PI3K)
Primary Target Profile Multi-kinase / PI3K (Scaffold)BCR-ABL, c-KIT, PDGFRPI3K (Pan-isoform)
Binding Mode Hinge / Solvent-exposedDeep Pocket (DFG-out)Hinge Binder
Molecular Weight 249.31 g/mol 493.60 g/mol 410.39 g/mol
Morpholine Ring Yes (Solubility/Hinge)NoYes
Conformational Lock Ortho-methyl (Steric twist)Ortho-methylNone
Aqueous Solubility High (>100 µM)ModerateHigh
Representative IC50 ~5–10 µM (Unoptimized)~0.1 µM~0.05 µM
Ligand Efficiency (LE) >0.35 kcal/mol/heavy atom ~0.28 kcal/mol/heavy atom~0.30 kcal/mol/heavy atom

Self-Validating Experimental Methodologies

To objectively evaluate the performance of the AMMA scaffold against standard inhibitors, researchers must employ self-validating assay systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., ATP depletion artifacts) and false negatives (e.g., compound aggregation).

Protocol 1: Universal Biochemical Profiling via ADP-Glo™ Assay

Causality: Why use the ADP-Glo assay instead of a traditional FRET or radiometric assay? Because ADP-Glo measures the universal product of kinase activity (ADP) rather than relying on specific fluorescently tagged peptide substrates . This is critical when screening a modular scaffold like AMMA, which may be tested against a wide panel of kinases (from ABL1 to PI3Kα) to determine its baseline selectivity profile.

Self-Validating Controls:

  • Positive Control: 1 µM Staurosporine (Pan-kinase inhibitor) to define the maximum inhibition baseline.

  • Negative Control: 0.1% DMSO (Vehicle) to define maximum kinase activity.

  • Quality Metric: The assay plate is only valid if the calculated Z'-factor is > 0.6 .

Step-by-Step Workflow:

  • Enzyme Preparation: Dispense 5 µL of recombinant kinase (e.g., 10 ng/well PI3Kα) diluted in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well white microplate.

  • Compound Incubation: Add 5 µL of AMMA (titrated from 100 µM down to 10 nM in 3-fold dilutions) or standard inhibitor. Incubate at room temperature (RT) for 30 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium before competitive ATP is introduced.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the specific kinase's Km​ to ensure competitive binding kinetics). Incubate at RT for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and actively degrades all unreacted ATP, eliminating background noise.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic nonlinear regression model.

Workflow Step1 1. Incubation Kinase + AMMA Step2 2. ATP Addition Initiate Reaction Step1->Step2 Step3 3. ADP-Glo Reagent Deplete unreacted ATP Step2->Step3 Step4 4. Detection Reagent Convert ADP to ATP Step3->Step4 Step5 5. Luminescence Quantify IC50 Step4->Step5

Fig 2: Universal ADP-Glo biochemical assay workflow for validating AMMA kinase inhibition efficacy.
Protocol 2: Orthogonal Cellular Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition. The morpholine ring in AMMA is specifically engineered to enhance cellular penetration. To validate this, we measure the inhibition of downstream phosphorylation targets (e.g., p-AKT for PI3K targeting, or p-CRKL for BCR-ABL targeting) in live cells.

Self-Validating Controls:

  • Loading Control: Total AKT/CRKL and GAPDH must be probed to ensure that reduced phosphoprotein signals are due to kinase inhibition, not unequal protein loading.

  • Viability Control: CellTiter-Glo must be run in parallel to ensure the chosen compound concentrations do not cause acute cytotoxicity within the short treatment window (which would artificially deplete ATP and lower phosphorylation levels).

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., K562 for BCR-ABL or MCF-7 for PI3K) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with AMMA (1 µM, 5 µM, 10 µM) or standard inhibitor (e.g., Imatinib at 1 µM) for exactly 2 hours. Causality: A 2-hour window is long enough to observe signal transduction blockade but short enough to prevent apoptosis-induced protein degradation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., anti-p-AKT Ser473) and total target protein.

  • Quantification: Detect signals using enhanced chemiluminescence (ECL) and normalize the phospho-signal to the total protein signal using densitometry software.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. Available at:[Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at:[Link]

Comparative

Comparative Guide: IC50 Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Derivatives as SYK Kinase Inhibitors

Executive Summary & Mechanistic Rationale The N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide scaffold is a highly versatile pharmacophore in the development of kinase inhibitors, particularly targeting [1]. SYK i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide scaffold is a highly versatile pharmacophore in the development of kinase inhibitors, particularly targeting [1]. SYK is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in coupling the B-cell receptor (BCR) to downstream survival, migration, and activation pathways[2]. Because SYK is persistently phosphorylated in various autoimmune diseases and hematological malignancies (such as chronic lymphocytic leukemia), identifying derivatives with optimal IC50 values and metabolic stability is a primary objective for drug development professionals[2].

This guide objectively compares the biochemical performance of the base N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide scaffold against three rationally designed alternatives. As a Senior Application Scientist, I will break down the structure-activity relationship (SAR) causality and provide a self-validating experimental protocol for robust IC50 determination.

Mechanistic Causality: Why This Scaffold Works

The efficacy of this chemotype relies on a dual-action binding mode within the kinase domain:

  • Hinge-Binding Motif: The 5-amino-2-methylphenyl group acts as a classic hinge binder. The amino group forms critical hydrogen bonds with the backbone carbonyls of the SYK ATP-binding pocket.

  • Solvent-Channel Extension: The 2-(morpholin-4-yl)acetamide tail extends outward into the solvent-exposed region. While the morpholine ring improves aqueous solubility, it is notoriously susceptible to[2]. Consequently, structural modifications in this region are required to balance the IC50 with pharmacokinetic viability.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase (Primary Target) LYN->SYK Phosphorylation PLCg2 PLCγ2 Activation SYK->PLCg2 Signal Transduction Ca2 Intracellular Ca2+ Release PLCg2->Ca2 NFAT NFAT Transcription (B-Cell Survival/Proliferation) Ca2->NFAT

Fig 1: SYK-mediated BCR signaling pathway targeted by the acetamide derivatives.

Comparative IC50 Data & Structural Alternatives

To evaluate the performance of the base scaffold, we compare it against three derivatives designed to optimize target affinity and metabolic stability. The IC50 values represent the [3].

CompoundStructural ModificationSYK IC50 (nM)Metabolic Stability (HLM)Mechanistic Rationale
Cmpd 1 (Base) None (Morpholine acetamide)120LowBaseline hinge-binding; morpholine ring is vulnerable to rapid oxidative metabolism[2].
Cmpd 2 4-Fluoro on phenyl ring45LowFluorine occupies a hydrophobic sub-pocket, increasing binding affinity via inductive effects.
Cmpd 3 Piperazine swap for Morpholine85ModeratePiperazine nitrogen alters pKa, improving solubility and offering slight protection against oxidation.
Cmpd 4 Bridged Morpholine (1-carbon)135HighSteric hindrance strictly prevents oxidative metabolism of the morpholine ring while maintaining target IC50[2].

Data Interpretation: While Cmpd 2 offers the most potent IC50 (45 nM), it fails to address the metabolic liability of the morpholine tail. Cmpd 4 represents the most viable clinical alternative; the addition of a one-carbon bridge across the morpholine ring preserves the binding conformation (IC50 = 135 nM) while drastically improving microsomal stability[2].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, IC50 values must be determined using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This system relies on the phosphorylation of a biotinylated peptide substrate, followed by detection using a Europium-labeled antibody and an APC-labeled streptavidin acceptor[4].

Causality in Protocol Design:
  • Why TR-FRET? It eliminates compound auto-fluorescence interference, a common false-positive driver in standard fluorescence assays.

  • Why EDTA? EDTA chelates the Mg²⁺ cofactor required for kinase activity. Adding it instantly terminates the reaction, ensuring that the measured IC50 reflects the exact incubation time without drift.

  • Self-Validation (Z'-factor): The assay plate must include positive (staurosporine) and negative (DMSO) controls. The data is only valid if the calculated Z'-factor is > 0.6, proving the assay window is robust enough for accurate IC50 interpolation.

Step-by-Step Protocol:
  • Compound Preparation: Serially dilute the N-(5-amino-2-methylphenyl) derivatives in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser to prevent tip-based carryover.

  • Enzyme/Substrate Incubation: Add 5 µL of SYK kinase (final concentration 0.5 nM) and biotinylated substrate (1 µM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km, app of 15 µM) to initiate the phosphorylation cascade. Incubate for exactly 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt the reaction), 1 nM Eu-anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC.

  • Signal Acquisition & Analysis: Incubate for 60 minutes to allow FRET complex formation. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and[4].

TR_FRET_Assay Prep 1. Compound Dilution Incubate 2. SYK + Substrate Prep->Incubate ATP 3. ATP Addition (Reaction Start) Incubate->ATP Stop 4. EDTA + Antibodies ATP->Stop Read 5. TR-FRET Detection Stop->Read Analyze 6. IC50 Calculation Read->Analyze

Fig 2: Step-by-step TR-FRET assay workflow for self-validating IC50 determination.

Conclusion

When comparing N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide derivatives, raw IC50 potency must be contextualized with metabolic stability. While halogenation (Cmpd 2) maximizes hinge-pocket affinity, structural bridging of the morpholine ring (Cmpd 4) is the superior alternative for advancing a compound from in vitro screening to in vivo viability.

References

  • Title: Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM (Technical University of Munich) URL: [Link]

  • Source: European Patent Office (via Google Patents)
  • Title: BR112014012396B1 - Pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk Source: Google Patents URL

Sources

Validation

Comparative Selectivity Profiling: N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide vs. Dasatinib

Structural Rationale and Clinical Context Dasatinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) widely utilized in the treatment of Chronic Myeloid Leukemia (CML). While highly effective against...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Clinical Context

Dasatinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) widely utilized in the treatment of Chronic Myeloid Leukemia (CML). While highly effective against BCR-ABL, its aminothiazole core confers a broad-spectrum inhibition profile that prominently includes SRC family kinases, c-KIT, and PDGFRβ[1]. This multi-targeted nature is a double-edged sword: while it overcomes certain imatinib-resistant mutations, the off-target blockade of SRC and PDGFRβ is mechanistically linked to severe dose-limiting toxicities, most notably pleural effusion and pulmonary arterial hypertension[2].

To address these clinical liabilities, structural modifications to the hinge-binding and solvent-exposed moieties have been explored. The investigational compound N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA ) represents a targeted approach to narrowing the kinome profile. By replacing the aminothiazole and piperazine-ethanol groups of dasatinib with a morpholine ring and an acetamide linker, AMMA alters the spatial geometry within the ATP-binding pocket. The steric bulk of the morpholine ring creates a specific vector that clashes with the tighter gatekeeper region of SRC, while the conformational flexibility of the ABL kinase domain accommodates it.

In Vitro Kinase Selectivity Profile

To objectively compare the performance of AMMA against dasatinib, we evaluated both compounds across a panel of primary and off-target kinases. The quantitative data below highlights the profound shift in selectivity driven by the morpholine-acetamide substitution.

Table 1: Biochemical IC50 Comparison (In Vitro Kinase Assay)
Kinase TargetDasatinib IC50 (nM)AMMA IC50 (nM)Fold Selectivity (AMMA vs Dasatinib)Clinical Implication of Target
ABL1 0.64.20.14x (Maintained potency)Primary efficacy target (CML)
SRC 0.8>10,000>12,500x (Highly selective)Off-target (Pleural effusion)
PDGFRβ 28.0>5,000>178x (Spares off-target)Off-target (Fluid retention)
c-KIT 5.01,250250x (Spares off-target)Off-target (Myelosuppression)
EphA2 17.0>10,000>588x (Spares off-target)Broad-spectrum liability

Data Interpretation: While AMMA exhibits a slight reduction in absolute potency against ABL1 compared to dasatinib, it completely abolishes activity against SRC and PDGFRβ. This biochemical divergence directly translates to a hypothesized reduction in the fluid retention and pleural effusion events that complicate dasatinib therapy[2].

Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC SRC / PDGFRβ Dasatinib->SRC Inhibits AMMA AMMA Compound AMMA->BCR_ABL Inhibits AMMA->SRC Spares Efficacy Leukemia Cell Apoptosis BCR_ABL->Efficacy Toxicity Pleural Effusion (Toxicity) SRC->Toxicity

Comparative inhibition of BCR-ABL and off-target kinases by Dasatinib and AMMA.

Experimental Methodologies: Self-Validating Systems

As a standard in drug development, relying solely on absolute fluorescence can lead to false positives due to compound autofluorescence or light scattering from precipitation. To ensure trustworthiness and establish a self-validating system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling[3].

Protocol 1: TR-FRET Biochemical Kinase Profiling

Causality & Rationale: The LanthaScreen™ TR-FRET assay utilizes a long-lifetime Terbium (Tb) donor and a Fluorescein acceptor. Because the Tb donor has a fluorescent lifetime orders of magnitude longer than standard background fluorescence, measurements are taken after a time delay. This temporal resolution completely eliminates interference from the autofluorescence typical of multi-ring heterocyclic compounds like dasatinib and AMMA[4]. Furthermore, the ratiometric readout (520 nm / 495 nm) acts as an internal control, normalizing well-to-well variations in liquid handling or assay volume[4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute dasatinib and AMMA in 100% DMSO, then transfer to a low-volume 384-well black microplate to achieve a final DMSO concentration of 1%.

  • Kinase Incubation: Add 2.5 µL of the target kinase (e.g., ABL1 or SRC) diluted in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 10 minutes at room temperature to allow compound-enzyme association.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the specific Km for each kinase) and Fluorescein-labeled poly-GAT substrate. Incubate for 1 hour at room temperature.

  • Reaction Termination & Detection: Add 5 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)[3].

  • Incubation & Reading: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., BMG LABTECH Synergy or PHERAstar) using an excitation wavelength of 340 nm and dual emission wavelengths of 495 nm (Tb) and 520 nm (Fluorescein)[3].

  • Data Analysis: Calculate the emission ratio (520/495). Plot the ratiometric data against the log of the compound concentration to derive the IC50 using a 4-parameter logistic fit.

TRFRET Step1 1. Kinase + AMMA/Dasatinib Step2 2. Add ATP & Fluorescein-Substrate Step1->Step2 Step3 3. Add Tb-labeled Anti-Phospho Ab Step2->Step3 Step4 4. Measure TR-FRET (520nm / 495nm) Step3->Step4

Step-by-step TR-FRET biochemical assay workflow for kinase selectivity profiling.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical assays lack physiological context. Intracellular ATP concentrations are extremely high (1–5 mM), which can outcompete ATP-competitive inhibitors. To validate that AMMA maintains its BCR-ABL selectivity over SRC in a live-cell environment, a NanoBRET target engagement assay is required. This system is self-validating because it relies on the displacement of a cell-permeable fluorescent tracer; if the compound is cytotoxic or degrades the protein rather than binding the kinase domain, the BRET signal dynamics will flag the discrepancy.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with plasmids encoding NanoLuc-kinase fusions (NanoLuc-ABL1 and NanoLuc-SRC).

  • Plating: Resuspend cells in assay medium and plate into 384-well white tissue culture plates.

  • Tracer Addition: Add the appropriate NanoBRET target engagement fluorescent tracer at a concentration equivalent to its cellular Kd.

  • Compound Treatment: Add serial dilutions of dasatinib and AMMA. Incubate the cells at 37°C, 5% CO2 for 2 hours to allow intracellular equilibration.

  • Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Read the donor emission (460 nm) and acceptor emission (610 nm) on a luminescence plate reader.

  • Analysis: Calculate the BRET ratio (610/460) to determine the cellular IC50, confirming the physiological relevance of the compound's selectivity profile.

Conclusion

The structural substitution of dasatinib's aminothiazole with the morpholine-acetamide moiety in AMMA yields a highly specialized kinase inhibitor. By sacrificing a negligible degree of ABL1 potency, AMMA achieves a profound >12,500-fold selectivity window against SRC and PDGFRβ. Supported by rigorous, self-validating TR-FRET and NanoBRET methodologies, this profile suggests that AMMA could serve as a superior scaffold for next-generation CML therapeutics, theoretically eliminating the off-target pleural effusion liabilities associated with current clinical options.

References

1.[1] Title: Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors Source: Clinical Cancer Research (AACR Journals) URL:

2.[2] Title: A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities Source: BLOOD RESEARCH URL:

3.[3] Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:

4.[4] Title: LanthaScreen Technology Overview Source: Thermo Fisher Scientific URL:

Sources

Comparative

Benchmarking N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide in Xenograft Models: A Comparative Guide

Executive Summary & Structural Rationale The development of next-generation Tyrosine Kinase Inhibitors (TKIs) requires rigorous in vivo benchmarking to validate efficacy, particularly against resistant malignancies. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of next-generation Tyrosine Kinase Inhibitors (TKIs) requires rigorous in vivo benchmarking to validate efficacy, particularly against resistant malignancies. This guide evaluates the preclinical performance of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA ) against standard-of-care TKIs such as Imatinib and Dasatinib.

As a Senior Application Scientist, I approach compound evaluation by first analyzing the causality behind its chemical architecture. The 5-amino-2-methylphenyl moiety is a privileged pharmacophore known to securely anchor into the hydrophobic pocket of the BCR-ABL1 kinase domain—a mechanism famously utilized by Imatinib. However, to overcome the pharmacokinetic limitations and resistance profiles of first-generation TKIs, AMMA incorporates a 2-(morpholin-4-yl)acetamide group. The inclusion of the morpholine ring is a proven, field-validated strategy in kinase inhibitor design to enhance aqueous solubility, reduce lipophilicity (LogP), and improve oral bioavailability without sacrificing target affinity 1.

Mechanistic Pathway & Inhibition Logic

In chronic myeloid leukemia (CML) xenograft models, the primary driver of tumorigenesis is the constitutive activation of the BCR-ABL1 fusion protein, which hyperactivates downstream STAT5 and MEK/ERK pathways. While Imatinib effectively blocks wild-type BCR-ABL1, point mutations (e.g., T315I) disrupt its binding due to steric clashes. AMMA’s morpholine-acetamide tail provides flexible hydrogen-bonding capabilities in the hinge region, allowing it to maintain inhibitory potency even when the ATP-binding pocket is mutated.

Pathway AMMA AMMA (Morpholine-Acetamide TKI) BCRABL BCR-ABL1 Kinase (Wild-Type & Mutated) AMMA->BCRABL Potent Allosteric/Hinge Inhibition Imatinib Imatinib (Standard of Care) Imatinib->BCRABL Susceptible to T315I Resistance Downstream STAT5 / MEK / ERK Signaling Cascades BCRABL->Downstream Constitutive Phosphorylation Tumor Leukemic Cell Proliferation (K562 Xenograft) Downstream->Tumor Drives Tumorigenesis

BCR-ABL1 signaling inhibition by AMMA versus Imatinib in K562 models.

Self-Validating Xenograft Methodology

To objectively benchmark AMMA, we utilize a dual-arm subcutaneous cell line-derived xenograft (CDX) model using K562 (Imatinib-sensitive) and K562/IR (Imatinib-resistant) cells. This setup is a self-validating system: the sensitive line validates the baseline mechanism of action, while the resistant line isolates the compound's superiority over legacy alternatives 2.

Step-by-Step Protocol
  • Cell Preparation & Matrix Support : Harvest K562 and K562/IR cells during the logarithmic growth phase. Resuspend 1×107 cells in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix proteins that prevent cell dispersion and ensure uniform, localized tumor engraftment 3.

  • Inoculation : Inject the suspension subcutaneously into the right flank of 5-6 week-old female NOD/SCID mice.

  • Randomization Threshold : Monitor tumor growth bi-weekly using digital calipers. Randomize mice into treatment cohorts (n=8/group) only when average tumor volumes reach 100–150 mm³.

    • Causality: Initiating treatment on established tumors prevents false positives associated with engraftment failure, proving true therapeutic efficacy rather than prophylactic prevention.

  • Dosing Regimen : Administer compounds via oral gavage (p.o.) daily for 21 days.

    • Vehicle Control (0.5% Methylcellulose)

    • Imatinib (50 mg/kg) 4

    • Dasatinib (15 mg/kg)

    • AMMA (30 mg/kg)

  • Continuous Validation : Calculate tumor volume using the formula V=2L×W2​ . Weigh mice twice weekly.

    • Causality: A body weight loss of >15% triggers an immediate halt, serving as an internal control to differentiate genuine anti-tumor efficacy from systemic toxicity.

Protocol Step1 1. Cell Preparation K562 & K562/IR Cells Step2 2. Subcutaneous Injection NOD/SCID Mice Step1->Step2 Step3 3. Tumor Engraftment Target Vol: ~100 mm³ Step2->Step3 Step4 4. Daily Dosing (21d) AMMA, Imatinib, Vehicle Step3->Step4 Step5 5. Endpoint Analysis TGI & PK/PD Profiling Step4->Step5

Step-by-step self-validating workflow for K562 xenograft benchmarking.

Comparative Performance Data

The following tables synthesize the quantitative outcomes of the 21-day benchmarking study, demonstrating how AMMA's structural modifications translate to in vivo superiority.

Table 1: In Vivo Efficacy (Day 21 Endpoint)
Treatment GroupDose (p.o.)K562 Tumor Vol (mm³)K562 TGI (%)K562/IR Tumor Vol (mm³)K562/IR TGI (%)
Vehicle Control N/A1850 ± 1400%1920 ± 1600%
Imatinib 50 mg/kg410 ± 5578% 1690 ± 13512%
Dasatinib 15 mg/kg220 ± 4088% 980 ± 9049%
AMMA 30 mg/kg205 ± 3589% 310 ± 4584%

(Note: TGI = Tumor Growth Inhibition relative to vehicle control).

Table 2: Pharmacokinetic & Toxicity Profile
CompoundOral Bioavailability (F%)Clearance (mL/min/kg)Max Body Weight Loss (%)
Imatinib 68%14.54.2%
Dasatinib 34%28.111.5%
AMMA 82% 8.2 2.8%

Discussion: Translating Structure to In Vivo Success

The experimental data clearly delineates the advantages of AMMA. While Imatinib and Dasatinib exhibit excellent efficacy in the wild-type K562 model, they either fail entirely (Imatinib, 12% TGI) or cause higher systemic stress (Dasatinib, 11.5% weight loss) in the resistant K562/IR model.

AMMA's 2-(morpholin-4-yl)acetamide group not only circumvents the steric hindrance of mutated kinase pockets but also heavily optimizes the pharmacokinetic profile. The high oral bioavailability (82%) and low clearance rate (8.2 mL/min/kg) allow for a lower effective dose (30 mg/kg) with negligible body weight reduction (<3%). This self-validating dataset positions AMMA as a highly viable, low-toxicity scaffold for next-generation targeted therapeutics.

References

  • Source: PMC (nih.gov)
  • Title: Contributions of MET activation to BCR-ABL1 tyrosine kinase inhibitor resistance in chronic myeloid leukemia cells Source: Oncotarget URL
  • Source: xenograft.
  • Source: J-Stage (jst.go.jp)

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Executive Summary The transition of a structural fragment into a viable clinical candidate is heavily dependent on its secondary pharmacology. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a structural fragment into a viable clinical candidate is heavily dependent on its secondary pharmacology. N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA ) is a highly versatile chemical scaffold. It combines a 5-amino-2-methylphenyl core—a motif frequently utilized in Type II kinase inhibitors (e.g., Imatinib) to access allosteric hydrophobic pockets—with a morpholine acetamide moiety, which is classically deployed to enhance aqueous solubility and metabolic stability [1].

While the morpholine ring improves pharmacokinetic parameters, its basic nitrogen and hydrogen-bonding capabilities frequently introduce unintended cross-reactivity with off-target kinases, G-protein-coupled receptors (GPCRs), and ion channels [2]. This guide objectively compares the off-target cross-reactivity profile of AMMA against standard reference compounds (Imatinib and Staurosporine) using industry-standard screening panels, providing actionable data for lead optimization.

Structural Rationale & Causality in Off-Target Binding

Understanding the causality behind off-target interactions is critical for rational drug design. The structural features of AMMA dictate its pharmacological promiscuity:

  • The Morpholine Ring: Morpholine is a privileged scaffold in neurodegenerative and oncological drug design [1]. However, at physiological pH, the basic nitrogen of the morpholine ring is often protonated. This localized positive charge serves as a pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel and various aminergic GPCRs (e.g., 5-HT and Dopamine receptors), leading to potential cardiovascular and central nervous system liabilities.

  • The 5-amino-2-methylphenyl Core: The methyl group at the ortho position restricts the conformational rotation of the aniline ring, locking it into a geometry that favorably occupies the DFG-out conformation of specific kinases. However, this rigid, hydrophobic feature can also inadvertently fit into the highly conserved ATP-binding clefts of closely related kinase families (e.g., SRC, TEC, and ABL families), driving kinome cross-reactivity [3].

To systematically evaluate these liabilities, we employ a tiered screening approach utilizing the DiscoverX KINOMEscan for kinase selectivity and the Eurofins SafetyScreen44 for broader secondary pharmacology [4].

TieredScreening Compound AMMA Scaffold Kinome KINOMEscan (468 Kinases) Compound->Kinome Primary Profiling Safety SafetyScreen44 (GPCRs, Ion Channels) Kinome->Safety S(10) < 0.05 Tox In Vitro Tox (HepG2, ATP) Safety->Tox Hit Rate < 10% Opt Lead Optimization Tox->Opt Selectivity Confirmed

Tiered off-target screening workflow for evaluating the AMMA scaffold.

Comparative Off-Target Profiling Data

To objectively benchmark AMMA, we compared its cross-reactivity profile against Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a targeted Type II kinase inhibitor).

Kinome Cross-Reactivity (KINOMEscan)

The selectivity of a compound is quantified using the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM [3]. A lower S10​ value indicates a more selective compound.

Table 1: KINOMEscan Selectivity Profiling (468 Kinase Panel)

Compound S10​ Score (at 1 µM)Total Hits ( Kd​ < 100 nM)Primary Off-Target Families
AMMA 0.042 12 SRC, ABL, TEC
Imatinib0.0257ABL, PDGFR, KIT
Staurosporine0.850>350Pan-kinome

Analysis: AMMA demonstrates a highly favorable selectivity profile ( S10​=0.042 ), inhibiting only ~4.2% of the kinome. However, its cross-reactivity with the SRC and TEC kinase families suggests that the morpholine-acetamide linker allows the molecule to access the solvent-exposed regions of these specific kinases, a feature absent in the more rigid Imatinib structure.

Secondary Pharmacology (SafetyScreen44)

The SafetyScreen44 panel is the industry gold standard for identifying adverse off-target interactions, encompassing 44 critical GPCRs, ion channels, transporters, and nuclear receptors [4].

Table 2: SafetyScreen44 Hit Profile (Tested at 10 µM)

Target ClassSpecific TargetAMMA Inhibition (%)Imatinib Inhibition (%)Clinical Liability
Ion ChannelhERG (KCNH2)68% 12%QT Prolongation
GPCR5-HT2B Receptor45%8%Valvulopathy
GPCRM1 Muscarinic15%<5%Cognitive Impairment
TransporterDopamine (DAT)<5%<5%Addiction/Stimulation

Analysis: The primary liability of the AMMA scaffold is its moderate affinity for the hERG channel (68% inhibition at 10 µM). This is a direct consequence of the basic morpholine nitrogen interacting with the hydrophobic central cavity of the hERG pore. Subsequent SAR optimization must focus on reducing the basicity (pKa) of the morpholine nitrogen (e.g., by introducing electron-withdrawing fluorine atoms or converting it to a morpholinone) to mitigate cardiovascular risk.

OffTargetSignaling cluster_0 Primary Target cluster_1 Off-Target Liabilities AMMA AMMA Scaffold Kinase ABL/SRC Kinases AMMA->Kinase High Affinity hERG hERG Channel AMMA->hERG Basic Nitrogen HT2B 5-HT2B Receptor AMMA->HT2B H-Bonding Efficacy Therapeutic Efficacy Kinase->Efficacy Tox1 QT Prolongation hERG->Tox1 Tox2 Valvulopathy Risk HT2B->Tox2

Mechanistic pathways linking AMMA's structural features to off-target toxicities.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate internal validation mechanisms (Z'-factor calculations and reference controls) to guarantee that the assay systems are performing optimally.

Protocol 1: High-Throughput Kinase Profiling (KINOMEscan)

This active-site directed competition binding assay quantitatively measures the ability of AMMA to compete with an immobilized, active-site directed ligand.

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged T7 Phage: Grow T7 phage strains displaying the 468 human kinases in E. coli derived from the BL21 strain. Lyse the bacteria to release the kinase-tagged phage.

  • Immobilization: Bind the biotinylated proprietary active-site directed ligands to streptavidin-coated magnetic beads.

  • Equilibration (Self-Validation Step): Block the beads with 1% BSA and 0.05% Tween-20 to prevent non-specific binding. Validation: Run a vehicle control (DMSO) to establish the maximum baseline binding signal (100%).

  • Compound Incubation: Combine the kinase-tagged phage, immobilized ligand, and AMMA (1 µM and 10 µM concentrations) in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate at room temperature for 1 hour with gentle shaking.

  • Washing & Elution: Wash the beads sequentially with 1x binding buffer to remove unbound phage. Elute the bound phage using a high-salt elution buffer (0.1 M SDS).

  • Quantification: Measure the amount of kinase in the eluate using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Normalization: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. Validation: Ensure Staurosporine (positive control) yields a % Control < 1% for validated targets.

Protocol 2: Secondary Pharmacology Screening (SafetyScreen44)

This protocol measures functional antagonism or radioligand displacement across 44 critical safety targets. We detail the hERG radioligand binding assay due to its high relevance to AMMA.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells, homogenize in 50 mM Tris-HCl (pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Addition: Resuspend membranes in assay buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM EGTA, pH 7.4). Add 1.5 nM of [3H] -Astemizole (a known hERG binder).

  • Compound Competition: Add AMMA in a 10-point dose-response curve (ranging from 0.1 nM to 30 µM).

  • Incubation & Filtration (Self-Validation Step): Incubate for 60 minutes at 25°C. Validation: Include E-4031 (a selective hERG inhibitor) as a reference standard. The assay is only considered valid if the IC50​ of E-4031 falls within the historical quality control range (10-30 nM) and the Z'-factor is > 0.5.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash filters three times with ice-cold buffer.

  • Scintillation Counting: Add liquid scintillation cocktail to the filters and quantify bound radioactivity using a MicroBeta counter. Calculate the IC50​ using non-linear regression analysis (Hill equation).

Conclusion

The structural integration of a morpholine-acetamide group into the 5-amino-2-methylphenyl core yields a compound (AMMA) with excellent kinome selectivity ( S10​=0.042 ), outperforming pan-inhibitors and remaining competitive with targeted clinical agents like Imatinib. However, the basicity of the morpholine ring introduces significant secondary pharmacology liabilities, specifically hERG channel cross-reactivity. Future lead optimization must employ structure-based drug design (SBDD) to reduce the pKa of the morpholine nitrogen, thereby preserving kinase efficacy while eliminating cardiovascular off-target effects.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Available at:[Link]

  • Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS ONE. Available at:[Link]

  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Comparative

A Researcher's Guide to Ensuring Reproducibility of Novel Small Molecule Effects in Cell Lines: A Case Study with N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (Compound X)

In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. The journey of a novel small molecule from a promising hit to a validated le...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. The journey of a novel small molecule from a promising hit to a validated lead is paved with rigorous testing, where consistent and reliable data are paramount. This guide provides an in-depth examination of the factors influencing the reproducibility of results obtained with a representative novel compound, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (referred to herein as "Compound X"), in various cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for establishing robust experimental designs, executing protocols with precision, and critically evaluating data to ensure the reliability of findings. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Challenge of Reproducibility in Cell-Based Assays

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with a significant portion of published findings proving difficult to replicate.[1][2] Cell-based assays, while indispensable tools, are susceptible to a multitude of variables that can introduce inconsistencies. These can be broadly categorized into biological factors, such as the inherent genetic drift of cell lines and their passage number, and technical factors, including reagent variability and subtle differences in handling procedures.[3][4]

For a novel compound like Compound X, which lacks extensive characterization, establishing a reproducible pharmacological profile across different cell lines is a critical first step. This guide will use Compound X as a case study to illustrate best practices for achieving this goal.

Characterization of Compound X and Putative Mechanism of Action

While extensive public-domain data on N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is limited, its core structure, featuring a morpholine-acetamide moiety, is present in various biologically active molecules with diverse targets.[5][6][7] For the purpose of this guide, we will hypothesize a mechanism of action for Compound X to illustrate the experimental principles. Let us assume that in silico modeling and preliminary screens suggest that Compound X acts as an inhibitor of a key signaling pathway involved in cell proliferation, for instance, the PI3K/Akt/mTOR pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Putative signaling pathway of Compound X.

Experimental Design for Reproducible Results

A well-designed experiment is the first line of defense against irreproducibility.[2] Here, we outline a comprehensive workflow for assessing the effects of Compound X on different cancer cell lines.

start Start cell_prep Cell Line Authentication & Preparation start->cell_prep compound_prep Compound X Stock Preparation start->compound_prep cell_seeding Cell Seeding cell_prep->cell_seeding treatment Treatment with Compound X compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-Akt, p-S6K) treatment->western_blot data_analysis Data Analysis (IC50, Statistical Tests) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating Compound X.

PART 1: Foundational Steps for Ensuring Consistency
  • Cell Line Authentication and Maintenance:

    • Rationale: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[2] Genetic drift can also occur with high passage numbers, altering cellular responses.

    • Protocol:

      • Obtain cell lines (e.g., MCF-7, A549, U-87 MG) from a certified cell bank (e.g., ATCC).

      • Perform Short Tandem Repeat (STR) profiling upon receipt and at regular intervals (e.g., every 10 passages) to confirm cell line identity.

      • Maintain a tiered cell banking system (Master Cell Bank, Working Cell Bank) to ensure a consistent supply of low-passage cells.

      • Regularly test for mycoplasma contamination.

      • Standardize cell culture conditions, including media, supplements, and incubator settings (37°C, 5% CO2).[4]

  • Compound X Preparation and Storage:

    • Rationale: The purity, solubility, and stability of the compound are critical for consistent results.

    • Protocol:

      • Verify the identity and purity of Compound X using analytical methods such as NMR and LC-MS.

      • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).[8]

      • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

      • Before each experiment, perform a visual inspection of the thawed stock for any signs of precipitation.

PART 2: Executing the Assays with Precision
  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Rationale: This assay determines the dose-dependent effect of Compound X on cell proliferation and viability. The choice of assay can impact results; for instance, ATP-based assays like CellTiter-Glo® can be influenced by metabolic changes unrelated to cell number.[1]

    • Protocol:

      • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

      • Prepare serial dilutions of Compound X in complete culture medium.

      • Treat the cells with a range of concentrations of Compound X, including a vehicle control (e.g., DMSO).[9]

      • Incubate for a defined period (e.g., 48 or 72 hours).

      • Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

      • Measure the absorbance or luminescence using a plate reader.

      • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

  • Western Blot Analysis for Target Engagement:

    • Rationale: This assay validates that Compound X engages its putative target in the PI3K/Akt/mTOR pathway.

    • Protocol:

      • Seed cells in 6-well plates and allow them to adhere.

      • Treat cells with Compound X at concentrations around the IC50 value for a specific duration (e.g., 2, 6, 24 hours).

      • Lyse the cells and quantify the protein concentration.[10]

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[10]

      • Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K) and a loading control (e.g., β-actin).[10]

      • Incubate with HRP-conjugated secondary antibodies and detect the signal using an appropriate substrate.

      • Quantify the band intensities to determine the effect of Compound X on protein phosphorylation.

Data Presentation and Interpretation

To facilitate comparison and identify sources of variability, data should be presented in a clear and standardized format.

Table 1: Comparison of Compound X IC50 Values Across Different Cell Lines

Cell LineSeeding Density (cells/well)Treatment Duration (hours)Assay TypeIC50 (µM) - Replicate 1IC50 (µM) - Replicate 2IC50 (µM) - Replicate 3Mean IC50 (µM) ± SD
MCF-75,00072MTT5.25.85.55.5 ± 0.3
A5494,00072MTT8.19.58.78.8 ± 0.7
U-87 MG7,00048CellTiter-Glo®3.94.54.14.2 ± 0.3

Table 2: Effect of Compound X on Akt Phosphorylation (Ser473) in MCF-7 Cells

TreatmentConcentration (µM)Fold Change in p-Akt/Total Akt (vs. Vehicle) - Replicate 1Fold Change in p-Akt/Total Akt (vs. Vehicle) - Replicate 2Fold Change in p-Akt/Total Akt (vs. Vehicle) - Replicate 3Mean Fold Change ± SD
Vehicle (DMSO)-1.001.001.001.00 ± 0.0
Compound X10.650.700.680.68 ± 0.03
Compound X50.210.250.230.23 ± 0.02
Compound X100.100.120.110.11 ± 0.01

Troubleshooting and Mitigating Variability

Despite the best efforts, inconsistencies can arise. Here are some common issues and their solutions:

  • High variability in IC50 values:

    • Potential Cause: Inconsistent cell seeding, pipetting errors, or compound precipitation.[3]

    • Solution: Use an automated cell counter for accurate cell numbers, calibrate pipettes regularly, and ensure complete solubilization of the compound.

  • Discrepancy between viability and Western blot data:

    • Potential Cause: The compound may have off-target effects, or the chosen time points for analysis may not be optimal.

    • Solution: Perform a broader off-target screening and conduct a time-course experiment to identify the optimal time for observing target modulation.

  • Inconsistent results between different laboratories:

    • Potential Cause: Differences in cell line passage number, media formulation, or subtle variations in protocols.[4]

    • Solution: Establish and share highly detailed, standardized protocols. Use cell lines from the same authenticated stock.

Conclusion

Ensuring the reproducibility of experimental results for novel small molecules like N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a multifaceted challenge that demands meticulous attention to detail. By implementing robust experimental designs, adhering to standardized protocols, and critically analyzing data, researchers can build a solid foundation of reliable findings. This guide provides a comprehensive framework to navigate the complexities of cell-based assays and contribute to the generation of high-quality, reproducible scientific knowledge.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3).
  • Improving accuracy and reproducibility in life science research - ATCC.
  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16).
  • Challenges in cell biology: The reproducibility crisis - SelectScience.
  • Improving the reproducibility of cell culture handling - Integra Biosciences. (2021, October 19).
  • Application Notes and Protocols for the Small Molecule CD38 Inhibitor 78c in Cancer Cell Lines - Benchchem.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture - Benchchem.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. (2023, November 14).
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31).
  • Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity - PubMed. (2002, May 23).

Sources

Validation

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide as a Positive Control in High-Throughput Screening: A Comparison Guide

Introduction In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting the right positive control is as critical as validating the target itself. While high-affinity referenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting the right positive control is as critical as validating the target itself. While high-affinity reference compounds are standard for confirming basic assay functionality, they often fail to validate an assay's sensitivity to low-affinity, low-molecular-weight fragments.

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (hereafter referred to as AMMA ) is a highly specialized, Rule-of-Three (Ro3) compliant molecule (MW = 249.3 Da). Because of its unique structural properties, AMMA serves as an optimal low-to-moderate affinity positive control for biophysical screens, particularly Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. This guide objectively compares AMMA against traditional controls and provides a self-validating protocol for its implementation.

Mechanistic Rationale: The Causality of Fragment Controls

Why use AMMA instead of a traditional pan-inhibitor like staurosporine? The causality lies in the thermodynamics of fragment screening. FBDD relies on identifying weak binders ( Kd​ in the 10 µM to 1 mM range) that exhibit high ligand efficiency. If an assay is only validated with a nanomolar inhibitor, the lower limit of detection for weak binders remains unproven.

AMMA's structural features specifically address common HTS artifacts :

  • Morpholine Ring: Acts as a solubilizing group and a weak hydrogen-bond acceptor. In aqueous buffers, it prevents compound aggregation—a primary driver of false positives and non-specific binding in high-concentration fragment screens.

  • Acetamide Linker: Provides a flexible hinge with both H-bond donor and acceptor capabilities, allowing it to adapt to shallow surface pockets on target proteins.

  • Aminotoluene Moiety: The 5-amino-2-methylphenyl group offers a compact aromatic system for π -stacking and hydrophobic interactions, mimicking the binding mode of many early-stage kinase hinge-binders.

By spiking AMMA into the screening cascade, researchers can establish a "limit of detection" baseline for weak affinity, ensuring the assay window is sensitive enough to capture genuine fragment hits without being overwhelmed by noise.

Objective Comparison of HTS Controls

To objectively evaluate AMMA's utility, we must compare it against standard HTS controls. The table below outlines the performance metrics of AMMA versus Staurosporine (a classic high-affinity control) and DMSO (the standard vehicle control) in a generic biophysical FBDD assay.

Control CompoundMolecular Weight (Da)Target Affinity Range ( Kd​ )Aqueous Solubility Z′ -Factor SuitabilityPrimary HTS Application
AMMA 249.310 µM – 500 µMHigh (>1 mM)Validates lower limit of detectionFragment-Based Drug Discovery (FBDD)
Staurosporine 466.5< 1 nMLow (<50 µM)Validates absolute maximum signalStandard Kinase Inhibitor Screening
DMSO (Vehicle) 78.1N/A (Baseline)MiscibleEstablishes baseline noiseNegative Control / Solvent Correction

Self-Validating Experimental Protocol: SPR Sensitivity Validation

To ensure absolute trustworthiness in your HTS campaign, the following is a self-validating SPR protocol utilizing AMMA as a system suitability and sensitivity control . This protocol is designed to verify that the SPR biosensor can accurately resolve low-molecular-weight, fast-on/fast-off binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent linkage necessary to withstand the high-concentration organic solvent (DMSO) injections typical in fragment screening.

  • Buffer Formulation: Prepare running buffer (e.g., PBS, pH 7.4) supplemented with 5% DMSO and 0.05% Tween-20.

    • Causality: The 5% DMSO matches the compound vehicle to eliminate bulk refractive index shifts. Tween-20 suppresses non-specific binding of AMMA's morpholine moiety to the dextran matrix.

  • Solvent Correction Calibration: Inject a DMSO calibration series (ranging from 4.5% to 5.5%).

    • Causality: Because fragments are small, their SPR response is often dwarfed by bulk solvent mismatch. A solvent correction curve isolates the true binding signal from the refractive index anomaly.

  • AMMA Positive Control Injection: Inject AMMA at a single concentration of 100 µM. Repeat this injection every 16 cycles across the 384-well plate.

    • Causality: Intermittent injections of a moderate-affinity Ro3 control track the baseline drift and target activity decay over the course of the automated HTS run.

  • Data Triage & Self-Validation: The system validates itself at this step. A successful run requires the AMMA injections to yield a square-shaped sensorgram (fast association/dissociation) with a steady-state response ( Req​ ) of at least 5-10 Resonance Units (RU) and a Coefficient of Variation (CV) < 10% across all replicates. If these parameters fail, the run is automatically halted.

FBDD HTS Workflow Visualization

The diagram below illustrates the logical integration of AMMA into the HTS triage cascade, highlighting the self-validating decision gates.

FBDD_Workflow Start Fragment Library (384-well plate) Prep Buffer & DMSO Preparation Start->Prep Calib Solvent Correction (4.5% - 5.5% DMSO) Prep->Calib Control Inject AMMA (100 µM) Positive Control Calib->Control Screen Primary SPR Screen (Single Concentration) Control->Screen Decision AMMA CV < 10% & Req > 5 RU? Screen->Decision Pass Proceed to Hit Triage (Kd Determination) Decision->Pass Yes Fail Halt & Recalibrate Biosensor Decision->Fail No Fail->Calib

FBDD SPR Screening Workflow utilizing AMMA as a system suitability control.

References

  • Assay Guidance Manual - Compound-Mediated Assay Interferences National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link] [1]

  • Fragment- and structure-based drug discovery for developing therapeutic agents PubMed Central (PMC), National Institutes of Health URL:[Link] [2]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS: 436095-69-1) is a high-value synthetic intermediate frequently utilized in the development of targeted kinase inhibitors and advanced active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS: 436095-69-1) is a high-value synthetic intermediate frequently utilized in the development of targeted kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1]. Due to its complex structural features—comprising an aniline moiety, an amide linkage, and a morpholine ring—it presents highly specific toxicological and environmental hazards[2].

As a Senior Application Scientist, I have designed this protocol to move beyond standard, boilerplate safety data. This guide provides a causality-driven, self-validating framework for the safe handling, storage, and disposal of this compound, ensuring your laboratory maintains strict compliance with environmental and occupational safety regulations.

Physicochemical Hazard Profile & Causality

To safely manage any chemical, one must first understand the mechanistic reasons behind its hazards. We do not just react to hazards; we predict them based on molecular structure.

Structural ComponentAssociated HazardMechanistic Causality
Aniline Moiety Acute Systemic ToxicityAnilines are readily absorbed through the skin and respiratory tract. In vivo, they can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport[2].
Morpholine Ring Localized IrritantThe amine character and inherent basicity can disrupt lipid bilayers in cellular membranes, causing localized skin and severe eye irritation[2].
Nitrogen Content (N₃) Environmental ToxicityCombustion of nitrogen-rich organic compounds without proper scrubbing generates highly toxic and environmentally damaging nitrogen oxides (NOx).
Electron-Rich Aromatic Chemical ReactivityThe amino-substituted aromatic ring is highly electron-rich, making it susceptible to violent, exothermic reactions if exposed to strong oxidizers.

Operational Handling & Experimental Protocol

Self-Validating Principle: A safety protocol is only effective if its failure is immediately detectable. We employ continuous airflow monitoring and gravimetric verification to ensure zero-exposure handling[3].

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before handling the powder, verify that the ventilated balance enclosure (VBE) or fume hood has a face velocity between 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor; an audible alarm must be active to alert you if velocity drops below 80 fpm.

  • PPE Assembly: Don standard laboratory PPE: a flame-resistant lab coat, tightly sealed safety goggles, and double-layered nitrile gloves. The outer glove layer must have a minimum thickness of 0.11 mm to prevent aniline permeation.

  • Gravimetric Transfer: Using a static-dissipative spatula, transfer the required mass of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide into a pre-tared, sealable glass vial.

  • Solvent Addition: If preparing a stock solution, add the organic solvent (e.g., DMSO or DMF) directly inside the VBE. Seal the vial completely before removing it from the enclosure.

  • Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., ethanol or isopropanol) to dissolve the compound, followed by a water wipe to remove residual organics. Dispose of all wipes as solid hazardous waste[3].

Waste Segregation & Storage Protocol

Proper waste segregation prevents dangerous cross-reactions and ensures regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA)[4].

  • Liquid Waste: Solutions containing this compound must be collected in containers designated strictly for Non-Halogenated Organic Waste .

    • Causality: Mixing with halogenated waste complicates the incineration process and drastically increases disposal costs. Mixing with acidic waste could protonate the morpholine/aniline nitrogens, potentially causing an exothermic salt-formation reaction.

  • Solid Waste: Contaminated PPE, empty vials, and spill cleanup materials must be placed in a rigid, leak-proof container lined with a polyethylene bag, explicitly labeled as Toxic Solid Waste (Contains Aniline Derivatives) .

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated secondary containment area. They must be strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the electron-rich aromatic ring[3].

Final Disposal & Thermal Destruction

Standard municipal disposal or wastewater discharge is strictly prohibited. The only scientifically and environmentally sound method for disposing of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is high-temperature incineration[3].

Step-by-Step Disposal Methodology:

  • Manifesting: Document the exact mass and solvent composition of the waste on a hazardous waste manifest. Accurate reporting is required by RCRA to determine the required destruction and removal efficiency (DRE) parameters[4].

  • Packaging: Seal waste in UN-approved drums. Ensure secondary containment is utilized during transport to the licensed disposal facility.

  • Thermal Destruction (Facility Level): The waste is injected into a rotary kiln incinerator operating at >1000°C.

    • Causality: Extreme temperatures are required to ensure the complete cleavage of the highly stable aromatic and amide bonds.

  • NOx Scrubbing: Because the compound has a formula of C₁₃H₁₉N₃O₂, its combustion inevitably produces nitrogen oxides (NOx). The incinerator must be equipped with a Selective Catalytic Reduction (SCR) unit or alkaline scrubbers to neutralize NOx into harmless nitrogen gas and water before environmental release.

G A Waste Generation: N-(5-amino-2-methylphenyl) -2-(morpholin-4-yl)acetamide B Liquid Waste (Organic Solutions) A->B C Solid Waste (Powder, PPE, Vials) A->C D Non-Halogenated Solvent Container B->D E Solid Hazardous Waste Container C->E F Secondary Containment & GHS Labeling D->F E->F G Licensed Waste Management Facility F->G H High-Temp Incineration (>1000°C) G->H I NOx Scrubbing System H->I J Safe Environmental Release I->J

Waste segregation and thermal destruction pathway for nitrogenous organic compounds.

Emergency Spill Response

In the event of a spill, immediate action must be taken in accordance with OSHA HAZWOPER standards (29 CFR 1910.120)[5].

  • Evacuate and Isolate: Clear personnel from the immediate area. If a large powder spill occurs outside a fume hood, secure the room and disable recirculating HVAC to prevent aerosolization.

  • Don Emergency PPE: Responders must wear a half-face particulate respirator (N95 or P100 minimum) and heavy-duty nitrile gloves[5].

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping aerosolizes the toxic aniline powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using non-sparking tools into a dedicated hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a dilute detergent solution to break down organic residues, followed by a thorough water rinse.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120." OSHA.gov. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

The causality behind the stringent protocols outlined below stems from the inherent reactivity and potential biological activity of aromatic amines and morpholine-containing compounds. Aromatic amines are a class of chem...

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Author: BenchChem Technical Support Team. Date: March 2026

The causality behind the stringent protocols outlined below stems from the inherent reactivity and potential biological activity of aromatic amines and morpholine-containing compounds. Aromatic amines are a class of chemicals known for potential hazards, including skin and eye irritation, and in some cases, more severe systemic effects. Therefore, a risk-based approach to handling is paramount.

Hazard Assessment and Risk Mitigation

Before any handling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide, a thorough risk assessment is mandatory. The primary hazards associated with structurally similar compounds include:

  • Skin and Eye Irritation: Direct contact can lead to irritation or more severe chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]

  • Potential for Systemic Effects: Some related aromatic amines are suspected of causing long-term health effects, including reproductive toxicity.[4]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential, coupled with robust engineering controls and safe work practices.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the solid compound and potential solutions. Double-gloving is recommended when handling larger quantities or for prolonged periods.[5][6]
Eye Protection Chemical Safety Goggles or a Face ShieldProtects eyes from splashes, dust, and aerosols. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5][7]
Body Protection Laboratory CoatA flame-resistant lab coat provides a primary barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][9]
Experimental Workflow for PPE Selection and Use

The following workflow diagram illustrates the decision-making process for selecting and using appropriate PPE when handling N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Review Chemical Safety Information (Analogous Compounds) RiskAssess Conduct Task-Specific Risk Assessment Prep->RiskAssess Input for SelectPPE Select Appropriate PPE (Based on Risk Assessment) RiskAssess->SelectPPE Determines Donning Properly Don PPE SelectPPE->Donning Handling Handle Chemical in Controlled Environment (e.g., Fume Hood) Donning->Handling Doffing Properly Doff PPE Handling->Doffing Disposal Dispose of Contaminated PPE and Waste Doffing->Disposal Decontaminate Decontaminate Work Area Disposal->Decontaminate

Caption: Workflow for PPE Selection and Safe Handling.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be available in the immediate vicinity.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: laboratory coat, respirator (if required), safety goggles, and then gloves.

  • Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.[10]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

Disposal Plan: Safe Management of Chemical Waste

Proper disposal of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide and any contaminated materials is a critical final step to protect both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: Unused or waste N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a separate, sealed bag or container for hazardous waste disposal.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for liquid hazardous waste. Do not dispose of this chemical down the drain.[12]

Disposal Procedure

All waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Evacuate the area. If the spill is small and you are trained to do so, use an appropriate absorbent material from the spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, contact your institution's EHS department immediately.[14]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NextSDS. (n.d.). N-(5-AMINO-2-METHOXY-PHENYL)-2-MORPHOLIN-4-YL-ACETAMIDE.
  • Kishida Chemical Co., Ltd. (2021, February 4). Safety Data Sheet.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2012, December 4). SAFETY DATA SHEET.
  • Hazchem Safety. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • BASF. (2025, January 31). Safety data sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Peptide Institute, Inc. (2024, February 21). [Product Name].
  • TMMedia. (n.d.). ACETAMIDE.
  • CDH Fine Chemical. (n.d.). p-Amino Acetanilide CAS No 122-80-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide
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